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  • Product: 2-Isopropoxy-5-nitrobenzoic acid
  • CAS: 166263-28-1

Core Science & Biosynthesis

Foundational

Chemical Structure and Synthetic Utility of 2-Isopropoxy-5-nitrobenzoic Acid: A Comprehensive Guide for Drug Development

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the selection of starting materials dictates...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of starting materials dictates the trajectory of lead optimization. 2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1) has emerged as a high-value, highly versatile building block. By combining a sterically demanding lipophilic ether, an electron-withdrawing nitro group, and a reactive carboxylic acid, this compound serves as an ideal core scaffold for synthesizing complex benzamide-derived inhibitors. Most notably, it has been utilized as a critical intermediate in the discovery of highly potent and selective monoacylglycerol lipase (MAGL) inhibitors[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, focusing instead on the mechanistic causality behind its use, structural rationale, and self-validating synthetic workflows.

Part 1: Structural and Physicochemical Profiling

The utility of 2-Isopropoxy-5-nitrobenzoic acid lies in its precise molecular architecture. It is a derivative of salicylic acid where the hydroxyl group has been alkylated with an isopropyl group, and a nitro group has been introduced at the 5-position.

Table 1: Physicochemical Profile & Drug Design Impact
PropertyValueRationale / Impact in Drug Design
CAS Number 166263-28-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H11NO5Defines the baseline atomic composition[2].
Molecular Weight 225.20 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
XlogP (Predicted) 2.2Optimal lipophilicity for membrane permeability and hydrophobic pocket binding[2].
H-Bond Donors 1Provided by the carboxylic acid (lost upon amide coupling to form the final drug).
H-Bond Acceptors 5Provided by nitro, ether, and carbonyl oxygens; facilitates target engagement.

Part 2: Mechanistic Rationale in Drug Design

Why do medicinal chemists specifically choose 2-Isopropoxy-5-nitrobenzoic acid over simpler benzoic acid derivatives? The answer lies in the synergistic effects of its functional groups:

  • The Ortho-Isopropoxy Group (Conformational Control): The choice of an isopropoxy group over a standard methoxy group is highly intentional. The branched isopropyl chain provides superior steric shielding of the adjacent carboxylate. Once coupled to an amine to form an amide, this steric bulk forces the amide bond out of coplanarity with the benzene ring. This conformational restriction often enhances target selectivity and protects the amide bond from enzymatic hydrolysis (e.g., by amidases in the liver). Furthermore, the isopropoxy group is highly effective at occupying specific hydrophobic pockets in target proteins, such as the MAGL active site[1].

  • The Meta-Nitro Group (The "Masked Amine"): Positioned meta to the carboxylate and para to the isopropoxy group, the nitro group strongly deactivates the aromatic ring toward electrophilic aromatic substitution, stabilizing the core during early synthetic steps. More importantly, in drug discovery, it serves as a robust "masked amine." Once the core is coupled to a primary or secondary amine (like a piperidine), the nitro group can be selectively reduced to an aniline. This newly revealed amine can then be acylated, sulfonylated, or alkylated to probe adjacent pharmacophore space.

Pharmacophore Core 2-Isopropoxy-5-nitrobenzoic acid (Central Scaffold) Carboxyl Carboxylic Acid (Amide Coupling Handle) Core->Carboxyl Isopropoxy Isopropoxy Group (Lipophilic Pocket Binding) Core->Isopropoxy Nitro Nitro Group (Reducible Masked Amine) Core->Nitro

Fig 1: Pharmacophoric contributions and structural utility of the functional groups.

Part 3: Validated Synthetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choices and the analytical methods required to verify success.

Workflow 1: Synthesis of the Core Building Block

Objective: Install the isopropoxy group on 2-hydroxy-5-nitrobenzoic acid via Williamson ether synthesis.

  • Esterification (Protection):

    • Procedure: Dissolve 2-hydroxy-5-nitrobenzoic acid in methanol. Add catalytic H₂SO₄ and reflux for 8 hours. Remove solvent in vacuo.

    • Causality: Protecting the carboxylic acid prevents unwanted alkylation at the carboxylate oxygen, ensuring strictly regioselective O-alkylation of the phenol.

  • Alkylation:

    • Procedure: Dissolve the resulting methyl ester in anhydrous DMF. Add K₂CO₃ (2.0 eq) and 2-iodopropane (1.5 eq). Stir at 60°C for 12 hours.

    • Causality: K₂CO₃ provides optimal basicity to deprotonate the highly acidic para-nitro phenol (pKa ~7.1) without hydrolyzing the ester. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement.

  • Saponification (Deprotection):

    • Procedure: Isolate the intermediate and dissolve in a 3:1 mixture of THF/H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the final product.

    • Self-Validation: Confirm product identity via LC-MS. The product mass will shift to m/z [M-H]⁻ 224.05. ¹H NMR will show a characteristic septet for the isopropyl CH at ~4.7 ppm.

Workflow 2: Downstream Application in Amide Library Synthesis

Objective: Synthesize a functionalized amino-benzamide (e.g., for MAGL inhibitor libraries)[1].

  • Activation:

    • Procedure: Dissolve 2-Isopropoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: The ortho-isopropoxy group creates significant steric hindrance around the carbonyl carbon. HATU generates a highly reactive HOAt ester that overcomes this steric barrier far more effectively than standard EDC/HOBt coupling.

  • Coupling:

    • Procedure: Add the target amine (e.g., a piperidine derivative, 1.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC. The highly polar carboxylic acid spot will disappear, replaced by a significantly less polar amide spot.

  • Reduction (Unmasking):

    • Procedure: Dissolve the purified nitro-amide in methanol. Add 10% Pd/C (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas (1 atm). Stir for 4 hours. Filter through Celite.

    • Causality: The nitro group acts as a robust protecting group during the coupling phase. Its reduction reveals an electron-rich aniline, which can be further derivatized to explore adjacent binding pockets.

SynthesisWorkflow A 2-Hydroxy-5-nitrobenzoic acid (Starting Material) B Alkylation (2-Iodopropane, K2CO3) A->B Etherification C 2-Isopropoxy-5-nitrobenzoic acid (Key Intermediate) B->C Saponification D Amide Coupling (Amine, HATU) C->D Activation E Nitro Reduction (H2, Pd/C) D->E Deprotection F Amino-Benzamide Scaffold (Drug Candidate) E->F Final Core

Fig 2: Validated synthetic workflow from starting material to functionalized drug scaffold.

References

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as novel highly potent and selective monoacylglycerol lipase (MAGL) inhibitors Source: Royal Society of Chemistry (RSC) URL:[Link]

  • PubChemLite - 166263-28-1 (C10H11NO5) Structural and Predicted Data Source: PubChemLite Database (Université du Luxembourg) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa of 2-Isopropoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the acidity and predicted pKa of 2-isopropoxy-5-nitrobenzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the acidity and predicted pKa of 2-isopropoxy-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The ionization state of a compound, dictated by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Understanding the acidity of this molecule is paramount for its effective application in research and development.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[2][5] It is a key factor influencing a drug molecule's solubility, permeability, protein binding, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4][6] For a molecule like 2-isopropoxy-5-nitrobenzoic acid, the carboxylic acid moiety is the primary acidic center. The extent to which this group is ionized at physiological pH (typically around 7.4) will profoundly impact its biological activity and therapeutic efficacy.[2]

Molecular Structure and the Electronic Landscape of 2-Isopropoxy-5-nitrobenzoic Acid

The acidity of a substituted benzoic acid is intricately linked to the electronic effects of its substituents. In 2-isopropoxy-5-nitrobenzoic acid, two key functional groups modulate the acidity of the carboxylic acid: the isopropoxy group at the ortho position and the nitro group at the meta position relative to the isopropoxy group (para to the carboxylic acid).

Diagram: Key Functional Groups Influencing Acidity

G cluster_molecule cluster_effects COOH COOH Ring Benzene Ring COOH->Ring Acidic Center O-iPr O-iPr O-iPr->Ring Ortho-substituent Inductive_Withdrawal_OiPr Inductive Electron Withdrawal O-iPr->Inductive_Withdrawal_OiPr Resonance_Donation_OiPr Resonance Electron Donation O-iPr->Resonance_Donation_OiPr Ortho_Effect Steric Hindrance (Ortho Effect) O-iPr->Ortho_Effect NO2 NO2 NO2->Ring Para-substituent (relative to COOH) Inductive_Withdrawal_NO2 Strong Inductive Electron Withdrawal NO2->Inductive_Withdrawal_NO2 Resonance_Withdrawal_NO2 Strong Resonance Electron Withdrawal NO2->Resonance_Withdrawal_NO2

Caption: Electronic and steric effects of substituents on 2-isopropoxy-5-nitrobenzoic acid.

  • The Nitro Group (-NO₂): A Potent Acidifier The nitro group is a strong electron-withdrawing group due to both its inductive and resonance effects.[7][8] Positioned para to the carboxylic acid, it effectively delocalizes the negative charge of the carboxylate anion through resonance, thereby stabilizing the conjugate base.[7][9] This stabilization facilitates the dissociation of the proton, leading to a significant increase in acidity (a lower pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[8][10] For instance, 4-nitrobenzoic acid has a pKa of 3.44.[8]

  • The Isopropoxy Group (-O-iPr): A Modulating Influence The isopropoxy group exhibits a dual electronic nature. Oxygen is more electronegative than carbon, leading to an inductive electron-withdrawing effect that can increase acidity.[11] However, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the benzene ring. This resonance effect generally decreases acidity.

  • The "Ortho Effect" Substituents at the ortho position to the carboxylic acid group can introduce steric hindrance.[8] This steric strain can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring.[8] This disruption can lead to an increase in acidity.[8] In the case of 2-isopropoxy-5-nitrobenzoic acid, the bulky isopropoxy group likely contributes to this ortho effect, further enhancing the acidity.

Predicted Acidity and Estimated pKa

Considering these factors, 2-isopropoxy-5-nitrobenzoic acid is expected to be a significantly stronger acid than benzoic acid. The potent electron-withdrawing nature of the para-nitro group will be the dominant factor in increasing acidity. The ortho-isopropoxy group will likely have a net acid-strengthening effect due to a combination of its inductive withdrawal and the ortho effect, which is expected to outweigh its resonance donation.

CompoundSubstituentspKa
Benzoic AcidNone4.20[10]
4-Nitrobenzoic Acid4-NO₂3.44[8]
2-Hydroxybenzoic Acid2-OH2.97[10]
2-Isopropoxy-5-nitrobenzoic Acid 2-O-iPr, 5-NO₂ Estimated: 2.5 - 3.5

Experimental Determination of pKa

Accurate determination of the pKa value requires experimental measurement. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[6][12]

Potentiometric Titration

This is a widely used and straightforward method for pKa determination.[12] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic analyte, while monitoring the pH with a calibrated pH meter.[13][14] The pKa is the pH at which the acid is half-neutralized.[13]

G A Prepare Analyte Solution (2-isopropoxy-5-nitrobenzoic acid in a suitable solvent, e.g., water or water/co-solvent mixture) C Titrate with Standardized Base (e.g., 0.1 M NaOH) A->C B Calibrate pH Meter (Using standard buffers, e.g., pH 4, 7, 10) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume of NaOH added) D->E F Determine Equivalence Point (e.g., via first or second derivative plot) E->F G Calculate Half-Equivalence Point F->G H Determine pKa (pH at the half-equivalence point) G->H

Caption: A stepwise workflow for determining the pKa via potentiometric titration.

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.

    • Accurately weigh a sample of 2-isopropoxy-5-nitrobenzoic acid and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as acetonitrile or ethanol may be used, though this will affect the apparent pKa.[15][16]

    • Prepare standard pH buffers (e.g., pH 4.0, 7.0, and 10.0) for pH meter calibration.[13]

  • Instrumentation Setup and Calibration:

    • Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[13]

    • Place the analyte solution in a beaker with a magnetic stir bar and begin stirring gently.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add small, precise increments of the standardized NaOH solution from a burette.

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue this process until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.[17]

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[13]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, which is the case for 2-isopropoxy-5-nitrobenzoic acid due to the nitro-substituted benzene ring.[12] The UV-Vis absorption spectra of the protonated (HA) and deprotonated (A⁻) forms of the acid will differ.[12] By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

G A Identify λmax for HA and A⁻ forms (in highly acidic and basic solutions) E Plot Absorbance vs. pH (at a selected wavelength) A->E B Prepare a Series of Buffer Solutions (of known pH values spanning the estimated pKa) C Prepare Analyte Solutions in Buffers (Constant analyte concentration) B->C D Measure Absorbance Spectra (for each buffered solution) C->D D->E F Determine pKa (from the inflection point of the sigmoid curve) E->F

Caption: A generalized workflow for the spectrophotometric determination of pKa.

  • Preparation of Solutions:

    • Prepare a stock solution of 2-isopropoxy-5-nitrobenzoic acid in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values that bracket the estimated pKa of the compound.

    • Prepare two additional solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic medium (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).[8]

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectra of the acidic and basic solutions to determine the wavelength of maximum absorbance (λmax) for both the HA and A⁻ species.[8]

    • Prepare a series of samples by adding a small, constant amount of the stock analyte solution to each of the buffer solutions.

    • Record the absorbance of each buffered sample at a wavelength where the difference in absorbance between the HA and A⁻ forms is significant.

  • Data Analysis:

    • Plot the measured absorbance values against the corresponding pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[12][18] This can be determined graphically or by using appropriate software to fit the data to the Henderson-Hasselbalch equation.

Conclusion

2-Isopropoxy-5-nitrobenzoic acid is a moderately strong organic acid, with an estimated pKa in the range of 2.5 to 3.5. This increased acidity, relative to benzoic acid, is primarily due to the strong electron-withdrawing effects of the para-nitro group and the ortho effect of the isopropoxy group. For drug development professionals, this low pKa value implies that the compound will be predominantly in its ionized (deprotonated) form at physiological pH. This has significant implications for its solubility, membrane permeability, and interactions with biological targets. Accurate experimental determination of the pKa, using methods such as potentiometric titration or UV-Vis spectrophotometry, is essential for building robust structure-activity relationships and for the successful development of drug candidates based on this scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • De Biasi, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Manallack, D. T. (2009). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]

  • El-Kholy, M. M., et al. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Aktas, A. H., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

  • The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, June 24). Acidic Strength of Nitrobenzoic Acid. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 2-Isopropoxy-5-nitrobenzoic Acid in Aqueous and Organic Media

Executive Summary In early-stage drug discovery and assay development, the physicochemical profiling of active compounds is a critical determinant of downstream success. 2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and assay development, the physicochemical profiling of active compounds is a critical determinant of downstream success. 2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1) is a functionalized nitroaromatic compound characterized by a highly lipophilic isopropoxy ether linkage and an ionizable carboxylic acid moiety. As a Senior Application Scientist, I have observed that compounds with this structural motif frequently exhibit deceptive solubility behaviors—specifically, a stark dichotomy between their kinetic solubility in organic solvents and their thermodynamic solubility in aqueous buffers.

This technical whitepaper elucidates the causality behind the solvation mechanics of 2-Isopropoxy-5-nitrobenzoic acid in Dimethyl sulfoxide (DMSO) and water. Furthermore, it establishes field-validated, self-correcting protocols for accurate solubility quantification to prevent false positives in bioassays caused by micro-precipitation.

Structure-Property Relationship (SPR) and Solvation Causality

To accurately handle 2-Isopropoxy-5-nitrobenzoic acid, one must first understand the thermodynamic forces governing its dissolution.

The Organic Solvation Mechanism (DMSO)

Like many nitrobenzoic acid derivatives, 2-Isopropoxy-5-nitrobenzoic acid is highly soluble in DMSO[1]. DMSO is a polar aprotic solvent with a high dielectric constant (


). The causality of its high solubility lies in the specific solute-solvent interactions:
  • Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor for the proton of the carboxylic acid (

    
    ), effectively disrupting the solid-state crystalline lattice of the compound.
    
  • Aprotic Stabilization: Because DMSO lacks a hydrogen-bond donor, it solvates the electron-deficient nitroaromatic ring via strong dipole-dipole interactions without competing for the compound's internal hydrogen-bond acceptors.

The Aqueous Solvation Mechanism (Water)

Conversely, the aqueous solubility of this compound is intrinsically poor but highly pH-dependent.

  • The Hydrophobic Penalty: The isopropoxy group (

    
    ) creates a bulky, lipophilic core. For the compound to dissolve in water, the aqueous hydrogen-bond network must reorganize to form a cavity around this hydrophobic bulk, incurring a massive entropic penalty.
    
  • Ionization Dynamics: At acidic pH (e.g., pH 1.2), the carboxylic acid remains fully protonated (unionized). Here, the compound exhibits its intrinsic solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), which is typically negligible. However, as the pH exceeds the compound's 
    
    
    
    (estimated
    
    
    ), the acid deprotonates to form a carboxylate anion (
    
    
    ). This introduces powerful ion-dipole interactions with water, drastically increasing solubility.

Quantitative Data Summaries

The following tables summarize the predicted physicochemical properties and the comparative solubility profile of 2-Isopropoxy-5-nitrobenzoic acid across different media.

Table 1: Physicochemical Properties

PropertyValue / EstimateImplication for Assay Development
Molecular Formula

Standard nitroaromatic footprint.
Molecular Weight 225.20 g/mol Favorable for cell permeability (Lipinski's Rule of 5).
Estimated


Highly sensitive to physiological vs. gastric pH variations.
H-Bond Donors 1 (

)
Primary interaction site for polar solvents (DMSO/MeOH).
H-Bond Acceptors 5 (

,

,

)
High potential for complexation in protic environments.

Table 2: Comparative Solubility Profile

Solvent / MediaStateExpected Solubility RangeSolvation Mechanism
100% DMSO Kinetic / Stockngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Dipole-dipole & H-bond acceptance[1].
Water (pH 1.2) Thermodynamic

(Insoluble)
Unionized state; hydrophobic penalty dominates.
Buffer (pH 7.4) Thermodynamic

(Soluble)
Ionized carboxylate; ion-dipole interactions dominate.

Experimental Methodologies: Self-Validating Protocols

To prevent the "DMSO effect"—where a compound appears soluble when spiked from a DMSO stock but slowly precipitates during a 48-hour bioassay—researchers must distinguish between Kinetic and Thermodynamic solubility. Below are the definitive protocols for both.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The classical shake-flask method is the gold standard for determining true equilibrium solubility according to BCS (Biopharmaceutics Classification System) guidelines[2].

Step-by-Step Workflow:

  • Preparation of Excess Solid: Add 2-3 mg of solid 2-Isopropoxy-5-nitrobenzoic acid powder into a 5 mL glass vial. Causality: An excess of solid (at least 10% above saturation) is required to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states[2].

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 Simulated Gastric Fluid or pH 7.4 Phosphate Buffer).

  • Incubation & Agitation: Seal the vial and place it in an orbital shaker at 37 ± 1 ºC and 100 rpm for 48 hours. Causality: 48 hours at physiological temperature ensures the crystalline lattice has fully equilibrated with the solvent, preventing false low readings from slow dissolution kinetics[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV (typically at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     due to the nitroaromatic chromophore) against a pre-established standard curve.
    

G Start 2-Isopropoxy-5-nitrobenzoic acid (Solid Powder) Buffer Add Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Agitation / Incubation (37°C, 48 hrs, 100 rpm) Buffer->Incubate Excess solid maintained Separate Phase Separation (Centrifugation / 0.45µm Filter) Incubate->Separate Equilibrium reached Quantify Quantification (HPLC-UV / LC-MS/MS) Separate->Quantify Supernatant extraction Validate Data Validation (Compare to Standard Curve) Quantify->Validate

Diagram 1: Workflow for Thermodynamic Aqueous Solubility via the Shake-Flask Method.
Protocol B: Kinetic Solubility Assessment (DMSO Spike-In via Filter Plate)

Kinetic solubility mimics the actual conditions of high-throughput in vitro bioassays, where compounds are stored in DMSO and diluted into aqueous media[3].

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-Isopropoxy-5-nitrobenzoic acid in 100% anhydrous DMSO[4].

  • Serial Dilution: Create a serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Transfer: Using a multi-channel pipettor, dispense 190 µL of pH 7.4 buffer into a 96-well MultiScreen Solubility filter plate[4]. Spike in 10 µL of the DMSO stock into the buffer. Causality: This yields a final DMSO concentration of 5% v/v. Exceeding this can artificially inflate solubility and mask precipitation risks[4].

  • Incubation: Shake the plate gently (100-300 rpm) at room temperature for 1.5 to 2 hours[4].

  • Filtration & Detection: Apply a vacuum manifold (10–12 in. Hg) to filter the contents into a collection plate[4]. Measure the compound concentration in the filtrate via LC-MS/MS or UV-Vis spectrophotometry[3].

G DMSO_Stock Prepare 10 mM Stock in 100% DMSO Dilution Serial Dilution in DMSO DMSO_Stock->Dilution Aq_Transfer Transfer to Aqueous Media (Final DMSO ≤ 5%) Dilution->Aq_Transfer Precipitation Precipitation Check (1.5 hr Incubation) Aq_Transfer->Precipitation Induces kinetic stress Soluble Fully Soluble (Clear Filtrate) Precipitation->Soluble Concentration < Kinetic Limit Insoluble Insoluble (Micro-precipitate caught on filter) Precipitation->Insoluble Concentration > Kinetic Limit

Diagram 2: Kinetic Solubility and DMSO Stock Dilution Strategy for Bioassays.

Implications for Drug Development and Assay Integrity

When working with 2-Isopropoxy-5-nitrobenzoic acid, the presence of DMSO significantly elevates its apparent solubility[4]. If a researcher prepares a 100 µM assay solution by spiking a highly concentrated DMSO stock directly into a cold aqueous buffer, the compound may initially appear dissolved. However, due to the hydrophobic isopropoxy group, the compound will slowly nucleate and form micro-precipitates over 24-48 hours.

These micro-precipitates cause severe artifacts in drug development:

  • Optical Interference: Precipitates scatter light, causing false readouts in fluorescence or absorbance-based assays.

  • Depleted Effective Concentration: The actual concentration of the drug interacting with the biological target is vastly lower than the nominal concentration, leading to artificially inflated

    
     values.
    

Best Practice: Always cap the final DMSO concentration at


 for cellular assays. If the required assay concentration exceeds the kinetic solubility limit determined in Protocol B, the compound must be formulated using solubilizing excipients (e.g., cyclodextrins or surfactants) rather than relying on higher DMSO percentages.

References

Sources

Exploratory

An In-depth Technical Guide to 2-Isopropoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Isopropoxy-5-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. As a member of this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Isopropoxy-5-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. As a member of this class of compounds, it holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This document will delve into its chemical identity, structural characteristics, synthesis methodologies, and potential applications, offering insights for its use in research and development.

Chemical Identity and Structural Descriptors

2-Isopropoxy-5-nitrobenzoic acid is a multifaceted organic molecule characterized by a benzoic acid core. This core structure is further functionalized with an isopropoxy group at the 2-position and a nitro group at the 5-position. These functional groups significantly influence the molecule's reactivity and potential applications.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-isopropoxy-5-nitrobenzoic acidN/A
CAS Number 166263-28-1N/A
Molecular Formula C₁₀H₁₁NO₅N/A
Molecular Weight 225.20 g/mol N/A
Canonical SMILES CC(C)OC1=C(C=C(C=C1)[O-])C(=O)ON/A
InChI 1S/C10H11NO5/c1-6(2)16-9-5-7(11(14)15)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)[1]
InChIKey DNHIZLKKGAUBON-UHFFFAOYSA-N[1]

The structural arrangement of 2-Isopropoxy-5-nitrobenzoic acid, with its electron-withdrawing nitro group and the somewhat electron-donating isopropoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid: A Methodological Approach

Pathway Rationale and Key Considerations

The proposed synthetic pathway begins with a commercially available starting material, 2-hydroxy-5-nitrobenzoic acid, and proceeds through an etherification reaction. This strategy is often preferred as the activating and directing effects of the hydroxyl and carboxyl groups can be strategically employed.

Synthesis_Pathway start 2-Hydroxy-5-nitrobenzoic acid intermediate 2-Isopropoxy-5-nitrobenzoic acid start->intermediate Isopropyl halide (e.g., 2-iodopropane) Strong Base (e.g., K₂CO₃, NaH) Polar aprotic solvent (e.g., DMF, Acetone) Heat

Caption: Proposed synthetic pathway for 2-Isopropoxy-5-nitrobenzoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar alkoxybenzoic acids.[2][3]

Materials:

  • 2-Hydroxy-5-nitrobenzoic acid

  • 2-Iodopropane (or 2-bromopropane)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-5-nitrobenzoic acid (1.0 equivalent) in a suitable volume of anhydrous DMF or acetone.

  • Deprotonation: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution. If using sodium hydride, it should be added cautiously in portions to a cooled solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add 2-iodopropane (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

  • Acidification and Isolation: The aqueous layer can be acidified with 1 M HCl to precipitate any unreacted starting material, which can be recovered by filtration. The organic layer containing the product is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 2-Isopropoxy-5-nitrobenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Potential Applications in Research and Development

Substituted nitrobenzoic acids are a well-established class of intermediates in the synthesis of a wide array of functional molecules.[4] The presence of the nitro group allows for its reduction to an amino group, opening up avenues for the synthesis of various heterocyclic compounds and other amine derivatives. The carboxylic acid and isopropoxy groups also offer sites for further chemical modification.

As a Pharmaceutical Intermediate

Derivatives of nitrobenzoic acid are frequently utilized in the pharmaceutical industry as precursors to active pharmaceutical ingredients (APIs).[5] For instance, the reduction of the nitro group to an amine is a key step in the synthesis of many drug candidates. The resulting aminobenzoic acid derivative can then be further elaborated into more complex molecular architectures. While specific applications of 2-Isopropoxy-5-nitrobenzoic acid are not extensively documented, its structural motifs suggest its potential as a building block in the synthesis of novel therapeutic agents.

In Agrochemical Synthesis

Nitroaromatic compounds also serve as important intermediates in the development of new agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern of 2-Isopropoxy-5-nitrobenzoic acid could be leveraged to design and synthesize novel crop protection agents with desired biological activities.

Analytical Characterization

Table 2: Predicted Spectroscopic Features

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppm
Methine Proton (-CH) of Isopropoxyδ 4.5 - 5.0 ppm (septet)
Methyl Protons (-CH₃) of Isopropoxyδ 1.2 - 1.5 ppm (doublet)
Carboxylic Acid Proton (-COOH)δ 10 - 13 ppm (broad singlet)
¹³C NMR Carbonyl Carbon (C=O)δ 165 - 175 ppm
Aromatic Carbonsδ 110 - 160 ppm
Methine Carbon (-CH) of Isopropoxyδ 70 - 80 ppm
Methyl Carbons (-CH₃) of Isopropoxyδ 20 - 25 ppm
IR Spectroscopy O-H stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (Carboxylic Acid)1680 - 1710 cm⁻¹
N-O asymmetric stretch (Nitro)1500 - 1550 cm⁻¹
N-O symmetric stretch (Nitro)1330 - 1370 cm⁻¹
C-O stretch (Ether)1200 - 1275 cm⁻¹ (asymmetric) & 1000 - 1075 cm⁻¹ (symmetric)

digraph "Analytical_Workflow" {
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    label = "Synthesis & Purification";
    bgcolor="#FFFFFF";
    style="rounded";
    Synthesis [label="Synthesized Product"];
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subgraph "cluster_analysis" {
    label = "Analytical Characterization";
    bgcolor="#FFFFFF";
    style="rounded";
    NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"];
    IR [label="IR Spectroscopy"];
    MS [label="Mass Spectrometry"];
    Purity [label="Purity Assessment\n(e.g., HPLC, Elemental Analysis)"];
}

Synthesis -> NMR;
Synthesis -> IR;
Synthesis -> MS;
NMR -> Purity;
IR -> Purity;
MS -> Purity;

}

Caption: A general workflow for the analytical characterization of 2-Isopropoxy-5-nitrobenzoic acid.

Conclusion

2-Isopropoxy-5-nitrobenzoic acid represents a versatile chemical intermediate with significant potential for application in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol based on established methodologies, and an outline of its potential applications and analytical characterization. For researchers and scientists, this compound offers a valuable starting point for the exploration of new chemical entities with diverse biological activities. The strategic combination of the isopropoxy, nitro, and carboxylic acid functionalities on a stable aromatic core makes it a promising building block for future innovations in drug discovery and materials science.

References

  • [Reference for similar compound synthesis or properties]
  • InChI Trust. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [Link]

  • [Reference for applic
  • Braisted, A. C., & Lee, E. C. (Year). Synthesis of 2-Propoxy-5-Methylbenzoic Acid.
  • [Reference for Williamson ether synthesis]
  • [Reference for nitration of arom
  • [Reference for analytical techniques]
  • [Additional reference for synthesis]
  • [Reference for NMR spectroscopy of rel
  • [Reference for IR spectroscopy of rel
  • [Reference for Mass Spectrometry of rel
  • [Reference for pharmaceutical intermedi
  • [Reference for agrochemical intermedi
  • [General organic chemistry textbook reference]
  • [Reference for safety and handling of nitro compounds]
  • [Additional relevant reference]
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  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Additional relevant reference]
  • [Reference for pharmaceutical intermedi

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Isopropoxy-5-nitrobenzoic Acid

Disclaimer: Publicly available experimental data on the thermodynamic stability of 2-Isopropoxy-5-nitrobenzoic acid is not available. This guide, therefore, establishes a comprehensive framework for assessing the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available experimental data on the thermodynamic stability of 2-Isopropoxy-5-nitrobenzoic acid is not available. This guide, therefore, establishes a comprehensive framework for assessing the stability of this, or structurally similar, nitroaromatic compounds. The provided data and specific decomposition pathways are illustrative, based on established principles for analogous molecules such as 2-nitrobenzoic acid, and serve as a template for analysis.

A Framework for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. Nitroaromatic compounds, while synthetically valuable, are a class of molecules known for their energetic properties and potential for thermal decomposition.[1][2][3][4][5] This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 2-Isopropoxy-5-nitrobenzoic acid, a representative nitroaromatic carboxylic acid. We detail the critical experimental techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explain the causality behind these choices. By integrating experimental data with computational insights, this document provides a robust, self-validating system for characterizing thermal hazards, ensuring process safety, and predicting shelf-life—critical parameters for regulatory approval and successful commercialization.

The Imperative of Stability Assessment in Pharmaceutical Development

In pharmaceutical manufacturing, a thorough understanding of a material's inherent stability is not merely an academic exercise; it is a critical safety and quality requirement.[6][7] Energetic chemistries, particularly those involving nitroaromatic compounds, present significant risks if not properly characterized.[5][6] The core reasons for in-depth thermodynamic assessment are:

  • Process Safety: Many synthetic steps require heating. An uncharacterized exothermic decomposition can lead to a thermal runaway, resulting in catastrophic equipment failure and personnel risk.[5][8][9]

  • Storage and Shelf-Life: The long-term stability of an API directly impacts its efficacy and safety profile over its intended shelf-life. Slow decomposition can lead to the formation of impurities and a reduction in potency.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require comprehensive stability data as part of any New Drug Application (NDA). This includes identifying potential degradation products and defining safe storage conditions.

  • Formulation Development: Understanding the thermal limits of an API is crucial for downstream processes like milling, granulation, and drying, which can introduce significant thermal and mechanical stress.

The presence of both a nitro group (an explosophore) and a carboxylic acid on the same aromatic ring suggests a complex decomposition profile. The electron-withdrawing nature of the nitro group can destabilize the molecule, while the carboxylic acid can participate in decarboxylation reactions.[1][10] The ortho-isopropoxy group adds further steric and electronic effects that must be characterized.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for building a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary workhorses for this assessment, providing complementary information on thermal events.[2][3][11][12]

Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen for its ability to precisely measure the heat flow into or out of a sample as a function of temperature.[11][12] This allows for the direct detection of thermally driven events like melting and decomposition, and critically, quantifies the energy released during these events. For a potentially energetic compound, the enthalpy of decomposition (ΔHd) is a key parameter for assessing its hazard potential.[8][11]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of 2-Isopropoxy-5-nitrobenzoic acid into a high-pressure gold-plated or hermetically sealed aluminum crucible. The use of a sealed, high-pressure crucible is critical to suppress evaporation and ensure that the observed thermal events are due to decomposition, not boiling.[11][12]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument (e.g., Mettler Toledo DSC 3 or equivalent).

  • Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Apply a dynamic heating program with a linear heating rate. A multi-rate analysis (e.g., 2, 5, 8, and 10 °C/min) is recommended. This allows for the application of kinetic models to estimate stability at lower, isothermal temperatures.[1] The temperature range should typically be from ambient (e.g., 30 °C) to a point beyond the complete decomposition (e.g., 400 °C).[12]

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Onset Temperature of Decomposition (Tonset): The temperature at which the exothermic decomposition begins. This is a critical indicator of the threshold for thermal instability.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of energy release is maximal.

    • Enthalpy of Decomposition (ΔHd): The integrated area of the exothermic peak, typically expressed in J/g. An exothermic decomposition energy greater than 500 J/g is a significant flag for potential explosive properties.[8]

Thermogravimetric Analysis (TGA)

Causality: TGA is selected to complement DSC by measuring changes in sample mass as a function of temperature.[13][14][15] This technique definitively confirms that an exothermic event observed in DSC is associated with decomposition (i.e., mass loss) and helps to elucidate the decomposition mechanism by quantifying the mass lost at different stages.

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) of 2-Isopropoxy-5-nitrobenzoic acid into an alumina or platinum crucible.

  • Instrument Setup: Place the sample crucible into the TGA microbalance.

  • Atmosphere: Purge with an inert nitrogen atmosphere (20-50 mL/min) to prevent oxidation.

  • Heating Program: Apply a linear heating rate (e.g., 10 °C/min) over a temperature range consistent with the DSC experiment (e.g., 30 °C to 400 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

    • Onset of Mass Loss: The temperature at which significant mass loss begins, which should correlate with the Tonset from DSC.

    • Decomposition Stages: The presence of multiple steps in the TGA curve indicates a multi-stage decomposition process.

    • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile byproducts.

Integrated Workflow for Thermal Analysis

The synergy between DSC and TGA provides a self-validating system for thermal hazard assessment.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Extraction cluster_3 Synthesis & Hazard Assessment Sample 2-Isopropoxy-5-nitrobenzoic acid (1-10 mg) DSC Differential Scanning Calorimetry (DSC) (N2 Atmosphere, 2-10°C/min) Sample->DSC TGA Thermogravimetric Analysis (TGA) (N2 Atmosphere, 10°C/min) Sample->TGA DSC_Data Tonset, Tpeak ΔH_decomposition (J/g) DSC->DSC_Data TGA_Data Mass Loss (%) Decomposition Stages Residual Mass (%) TGA->TGA_Data Assessment Combine Data: - Confirm decomposition events - Elucidate mechanism - Determine Thermal Hazard Level DSC_Data->Assessment TGA_Data->Assessment

Workflow for the thermal analysis of a nitroaromatic compound.

Interpreting the Data: A Hypothetical Case Study

To illustrate the application of these principles, we present hypothetical but realistic data for 2-Isopropoxy-5-nitrobenzoic acid.

Summary of Thermal Analysis Data
ParameterTechniqueValueInterpretation
Melting Point (Tm) DSC~155 °CSharp endotherm indicates a crystalline solid.
Decomposition Onset (Tonset) DSC~195 °CThe temperature at which decomposition begins. Defines the upper limit for safe handling.
Peak Decomposition (Tpeak) DSC~210 °CTemperature of maximum reaction rate under dynamic heating.
Enthalpy of Decomposition (ΔHd) DSC-850 J/gHighly energetic exothermic event. Exceeds the 500 J/g screening threshold, indicating a significant thermal hazard.[8]
Primary Mass Loss TGA195-250 °CCorrelates directly with the DSC exotherm, confirming decomposition.
Mass Loss (%) TGA~75%Significant loss of mass, indicating conversion to gaseous products.
Residual Mass (%) TGA~25%Suggests the formation of a stable, non-volatile char.
Mechanistic Insights from Data Synthesis

The combined DSC and TGA data suggest a rapid, energetic decomposition that initiates shortly after melting. The significant mass loss points to fragmentation of the molecule into gaseous products. For nitroaromatic acids, decomposition often proceeds via two primary competing pathways: decarboxylation and C-NO₂ bond cleavage.[1][10]

  • Pathway A: Decarboxylation: The initial loss of CO₂ from the carboxylic acid group. This is a common pathway for benzoic acid derivatives.

  • Pathway B: C-NO₂ Homolysis: Cleavage of the C-NO₂ bond is often the lowest energy pathway for the decomposition of nitroaromatics and is considered the primary initiation step.[10] The gaseous products would include hazardous nitrogen oxides (NOₓ).[10]

The presence of the ortho-isopropoxy group may introduce a third pathway involving intramolecular interactions or rearrangement, a phenomenon seen in other ortho-substituted nitroaromatics.[5][16][17]

G cluster_paths Potential Decomposition Pathways Compound 2-Isopropoxy- 5-nitrobenzoic acid P1_Node Decarboxylation (Loss of CO2) Compound->P1_Node ΔT P2_Node C-NO2 Bond Cleavage (Loss of NO2) Compound->P2_Node ΔT P3_Node Intramolecular Rearrangement (ortho-group interaction) Compound->P3_Node ΔT Products Gaseous Products (CO2, NOx, etc.) + Char Residue P1_Node->Products P2_Node->Products P3_Node->Products

Conceptual pathways for thermal decomposition.

Computational Chemistry as a Predictive Tool

While experimental analysis is indispensable, computational methods can provide predictive insights into thermodynamic stability.[18][19] Density Functional Theory (DFT) calculations can be employed to:

  • Calculate Bond Dissociation Energies (BDEs): Identifying the weakest bond in the molecule can predict the most likely initiation step for decomposition. For many nitroaromatics, the C-NO₂ bond is the weakest.[10]

  • Model Reaction Pathways: The energetics of proposed decomposition pathways (like decarboxylation vs. denitration) can be calculated to determine the most thermodynamically favorable route.

  • Predict Heats of Formation (ΔHf): This fundamental thermodynamic property can be used in conjunction with other data to assess the overall energetic nature of the compound.

These computational approaches are most powerful when used to rationalize experimental findings and to screen novel molecules for potential hazards before synthesis, embodying a modern, safety-first approach to drug development.

Conclusion and Recommendations

The thermodynamic stability assessment of 2-Isopropoxy-5-nitrobenzoic acid, and other novel nitroaromatic compounds, is a non-negotiable aspect of process safety and drug development. The framework presented herein, which integrates DSC and TGA, provides a robust method for identifying thermal hazards and understanding decomposition behavior.

Key Recommendations:

  • Mandatory Screening: All novel nitroaromatic intermediates should undergo mandatory DSC and TGA screening early in the development process.[9]

  • Define Safe Operating Limits: The experimentally determined Tonset should be used to define the maximum safe temperature for all processing and storage, with a significant safety margin applied (e.g., Tmax = Tonset - 40 °C).

  • Consider Scale-Up Effects: Thermal hazards can be exacerbated at a larger scale due to changes in heat transfer dynamics. Further testing using techniques like Accelerating Rate Calorimetry (ARC) may be warranted before scaling up processes involving materials with high decomposition energies.

  • Integrate Computational and Experimental Data: Use computational chemistry as a predictive tool to guide experimental design and to build a deeper mechanistic understanding of decomposition pathways.

By adhering to this rigorous, evidence-based approach, researchers and drug development professionals can ensure the safe handling of energetic compounds, maintain product quality and integrity, and build a comprehensive data package to support regulatory filings.

References

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  • BenchChem. (n.d.). Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition.
  • Bartel, C. J., et al. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
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  • R Discovery. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
  • Tarbell, D. S. (n.d.). The Synthesis and Thermal Decomposition of p-Nitrobenzoic t-Butylcarbonic Anhydride1.
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Exploratory

Safety data sheet (SDS) for 2-Isopropoxy-5-nitrobenzoic acid

Title: Comprehensive Safety and Handling Whitepaper: 2-Isopropoxy-5-nitrobenzoic Acid in Pharmaceutical Synthesis Executive Summary & Chemical Identity 2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Whitepaper: 2-Isopropoxy-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1) is a highly specialized organic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of kinase inhibitors—specifically IRAK4 inhibitors targeting autoimmune and inflammatory diseases[1]—and advanced anti-inflammatory agents.

Unlike standard Safety Data Sheets (SDS) that merely list hazards, this whitepaper provides an in-depth, mechanistic guide to the physicochemical properties, hazard causality, and field-proven handling protocols for 2-Isopropoxy-5-nitrobenzoic acid. By understanding the why behind the safety protocols, researchers can implement self-validating workflows that ensure both personnel safety and synthetic integrity.

Physicochemical Profiling

Understanding the physical properties of 2-Isopropoxy-5-nitrobenzoic acid is the first step in predicting its behavior in both biological systems (hazards) and chemical reactors (synthesis). The presence of the lipophilic isopropoxy group significantly alters its solubility and membrane permeability compared to its precursor, 2-hydroxy-5-nitrobenzoic acid[2].

PropertyValueMechanistic Implication
CAS Number 166263-28-1Unique identifier for regulatory tracking.
Molecular Formula C10H11NO5Indicates a high degree of oxygenation, affecting polarity.
Molecular Weight 225.20 g/mol Small molecule; highly mobile in aerosolized dust.
H-Bond Donors 1.0The carboxylic acid proton drives localized acidity.
H-Bond Acceptors 6.0Nitro and ether oxygens facilitate strong solvent interactions.
Fraction Csp3 0.11Low sp3 character indicates a rigid, planar aromatic core.

Hazard Identification & Mechanistic Causality

Standard GHS classifications categorize this compound as an irritant. However, effective risk mitigation requires understanding the molecular causality behind these classifications[3].

  • H315: Causes skin irritation & H319: Causes serious eye irritation: Causality: The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the cornea or sweat on the skin, it causes a localized drop in pH. This acidity, combined with the electron-withdrawing nature of the nitro group (which stabilizes the conjugate base, making the acid stronger), triggers nociceptors. Furthermore, the isopropoxy group increases the compound's lipophilicity, allowing it to penetrate the lipid bilayer of the stratum corneum more efficiently than unsubstituted benzoic acids.

  • H335: May cause respiratory irritation: Causality: As a crystalline solid, the compound can form fine dust. Inhalation deposits these micro-particles onto the mucosal membranes of the respiratory tract, where rapid dissolution leads to localized acid burns and inflammatory cytokine release.

Hazard Chem 2-Isopropoxy-5-nitrobenzoic acid Prop1 Acidic Carboxyl Group (Proton Donor) Chem->Prop1 Prop2 Lipophilic Isopropoxy (Skin Penetration) Chem->Prop2 Haz1 H319: Eye Irritation Corneal pH Drop Prop1->Haz1 Haz2 H315: Skin Irritation Dermal Inflammation Prop2->Haz2 Mit1 Safety Goggles & Eyewash Station Haz1->Mit1 Mit2 Nitrile Gloves (0.11mm min thickness) Haz2->Mit2

Mechanistic mapping of physicochemical properties to GHS hazards and PPE requirements.

Self-Validating Experimental Methodology: Synthesis & Isolation

To procure 2-Isopropoxy-5-nitrobenzoic acid for downstream API development, researchers typically synthesize it from 2-hydroxy-5-nitrobenzoic acid[1]. The following protocol is designed as a self-validating system—meaning each step contains an observable metric to confirm success before proceeding.

Step 1: Dual Alkylation (Etherification and Esterification)

Because the starting material contains both a phenolic hydroxyl and a carboxylic acid, reacting it with isopropyl bromide in the presence of a base (e.g.,


) will alkylate both sites.
  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve 1.0 eq of 2-hydroxy-5-nitrobenzoic acid in anhydrous DMF (0.5 M). Causality for solvent choice: DMF is highly polar and aprotic, perfectly solvating the potassium salt intermediate and accelerating the 
    
    
    
    substitution.
  • Base Addition: Add 3.0 eq of anhydrous

    
    . Stir for 15 minutes. The solution will turn deep red/orange due to the formation of the phenoxide ion.
    
  • Alkylation: Add 3.0 eq of isopropyl bromide dropwise. Heat the mixture to 80°C for 4 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the highly polar baseline spot (starting material) vanishes, replaced by a high-

    
     spot (isopropyl 2-isopropoxy-5-nitrobenzoate).
    
Step 2: Targeted Saponification

To recover the free carboxylic acid, the ester must be selectively hydrolyzed without cleaving the newly formed ether bond.

  • Hydrolysis: Concentrate the DMF mixture under reduced pressure. Dissolve the crude intermediate in a 3:1 mixture of THF:Water. Add 2.0 eq of

    
     and stir at room temperature for 2 hours. Causality: The basic conditions will attack the carbonyl carbon to cleave the ester, but the ether linkage remains completely stable under basic conditions.
    
  • Self-Validation Check: The organic layer will show the disappearance of the high-

    
     ester spot on TLC, moving back to the baseline as the sodium salt.
    
  • Acidification & Isolation: Cool the mixture to 0°C. Slowly add 1M

    
     until the pH reaches 2.0. The target compound, 2-Isopropoxy-5-nitrobenzoic acid, will precipitate out of solution as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum.
    

G A 2-Hydroxy-5-nitrobenzoic acid + Isopropyl Bromide B Alkylation (K2CO3, DMF) 80°C, 4 hours A->B C Intermediate: Isopropyl 2-isopropoxy-5-nitrobenzoate B->C D Saponification (NaOH, THF/H2O) C->D E Acidification (HCl to pH 2.0) D->E F Product Isolation: 2-Isopropoxy-5-nitrobenzoic acid E->F

Two-step synthesis workflow: Exhaustive alkylation followed by targeted saponification.

Emergency Response & Spill Management

In the event of an accidental spill of the crystalline powder, standard sweeping will aerosolize the irritant, exacerbating H335 respiratory hazards.

  • Containment: Lightly mist the spill area with a 5% sodium bicarbonate (

    
    ) solution. Causality: The weak base neutralizes the acidic carboxyl group, converting the lipophilic acid into a highly water-soluble sodium salt. This prevents aerosolization and neutralizes the primary vector of irritation.
    
  • Cleanup: Wipe the neutralized slurry with absorbent pads and dispose of it in a designated hazardous waste container labeled for halogen-free organic acids.

References

  • Bidepharm. "2-Isopropoxy-5-nitrobenzoic acid Physicochemical Properties." Bidepharm.com.
  • BLD Pharm. "166263-28-1 | 2-Isopropoxy-5-nitrobenzoic acid Hazard Information." Bldpharm.com.
  • Google Patents. "WO2015150995A1 - Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors." Google.com.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Isopropoxy-5-nitrobenzoic acid from 2-hydroxy-5-nitrobenzoic acid

Application Note: Synthesis and Isolation of 2-Isopropoxy-5-nitrobenzoic Acid Context & Strategic Overview 2-Isopropoxy-5-nitrobenzoic acid is a highly valued synthetic building block, frequently utilized in the structur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 2-Isopropoxy-5-nitrobenzoic Acid

Context & Strategic Overview

2-Isopropoxy-5-nitrobenzoic acid is a highly valued synthetic building block, frequently utilized in the structural optimization of atypical antipsychotics and selective Glycine Transporter 1 (GlyT1) inhibitors . The installation of the sterically demanding isopropoxy group at the ortho-position of the benzoic acid scaffold introduces specific electronic and spatial properties that are critical for targeted receptor binding.

This technical guide details a robust, two-stage protocol for synthesizing 2-isopropoxy-5-nitrobenzoic acid from 2-hydroxy-5-nitrobenzoic acid. Rather than attempting a difficult and low-yielding selective mono-alkylation, this method leverages an exhaustive alkylation followed by a selective saponification —a self-validating strategy that maximizes both yield and compound purity.

Mechanistic Rationale & Experimental Design

The starting material, 2-hydroxy-5-nitrobenzoic acid, possesses two distinct acidic protons: the carboxylic acid (


) and the phenolic hydroxyl (

, which is lowered by the electron-withdrawing para-nitro group).

Why Exhaustive Alkylation? When treated with a mild base such as potassium carbonate (


), both functional groups are deprotonated. Attempting to selectively alkylate the phenol in the presence of the highly nucleophilic carboxylate is thermodynamically and kinetically unfavorable, inevitably leading to complex mixtures. Therefore, the most reliable approach is an exhaustive alkylation using an excess of 2-iodopropane to form the intermediate ester, isopropyl 2-isopropoxy-5-nitrobenzoate.

Causality of Reagent Selection:

  • Alkylating Agent: 2-Iodopropane is selected over 2-bromopropane because the secondary carbon is sterically hindered. The superior leaving-group ability of iodide facilitates the

    
     displacement, minimizing competitive 
    
    
    
    elimination pathways.
  • Solvent: N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates anions, leaving the phenoxide and carboxylate naked and highly nucleophilic, thus accelerating the reaction.

  • Saponification Conditions: Following alkylation, the isopropyl ester must be cleaved. Because secondary esters are sterically hindered against nucleophilic attack by hydroxide, standard room-temperature hydrolysis is sluggish. Refluxing the intermediate in a strong aqueous base (NaOH in Methanol/Water) provides the necessary thermal energy to drive the saponification to completion.

SynthesisPathway A 2-Hydroxy-5-nitrobenzoic acid (Starting Material) B Isopropyl 2-isopropoxy- 5-nitrobenzoate (Intermediate) A->B 2-Iodopropane, K₂CO₃ DMF, 60°C [Alkylation] C 2-Isopropoxy-5-nitrobenzoic acid (Target Product) B->C 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq) to pH 2 [Saponification]

Reaction pathway for 2-Isopropoxy-5-nitrobenzoic acid via exhaustive alkylation and saponification.

Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsFunction
2-Hydroxy-5-nitrobenzoic acid183.121.0Starting Material
2-Iodopropane169.993.5Alkylating Agent / Esterification
Potassium Carbonate (

)
138.213.5Base (Step 1)
N,N-Dimethylformamide (DMF)73.09-Solvent (Step 1)
Sodium Hydroxide (NaOH, 2M aq)40.004.0Base (Step 2)
Methanol / Water--Solvent (Step 2)
Hydrochloric Acid (HCl, 2M aq)36.46-Acidifying Agent

Detailed Experimental Protocol

Phase 1: Exhaustive Alkylation (Williamson Ether Synthesis)
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-nitrobenzoic acid (1.0 equiv) and anhydrous

    
     (3.5 equiv).
    
  • Suspend the mixture in dry DMF (0.2 M relative to the starting material).

    • Self-Validation Check: The mixture will immediately transition to a deep yellow/orange suspension, visually confirming the formation of the highly conjugated dipotassium salt.

  • Add 2-iodopropane (3.5 equiv) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (

      
      ) must be fully consumed and replaced by a highly UV-active, lipophilic spot corresponding to the intermediate ester (
      
      
      
      ).
Phase 2: Intermediate Isolation
  • Cool the reaction to room temperature and quench by pouring the mixture into ice-cold distilled water.

  • Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford isopropyl 2-isopropoxy-5-nitrobenzoate as a crude oil.
    
Phase 3: Saponification
  • Dissolve the crude ester in a 1:1 mixture of Methanol and 2M aqueous NaOH (approx. 10 mL/mmol).

  • Heat the mixture to reflux (75 °C) for 4–6 hours.

    • Self-Validation Check: The initial mixture may appear slightly biphasic or cloudy. As the lipophilic ester hydrolyzes into the water-soluble sodium carboxylate, the reaction mixture will seamlessly transition into a clear, homogeneous solution, visually confirming the completion of ester cleavage.

Phase 4: Acidification & Isolation
  • Cool the mixture to room temperature and evaporate the majority of the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2 using 2M HCl.

    • Causality: The

      
       of the target product is ~2.5. Dropping the pH to 2 ensures full protonation of the carboxylate, drastically reducing its aqueous solubility.
      
    • Self-Validation Check: A dense white to pale-yellow precipitate will rapidly crash out of the solution upon reaching the target pH.

  • Filter the precipitate under vacuum, wash with cold water, and dry in vacuo to yield 2-isopropoxy-5-nitrobenzoic acid as a white solid (Typical yield: 75-80%) .

ExperimentalWorkflow Step1 Phase 1: Exhaustive Alkylation Stir SM, K₂CO₃, and 2-iodopropane in dry DMF at 60°C Step2 Phase 2: Intermediate Isolation Quench with H₂O, extract with EtOAc, concentrate to yield ester Step1->Step2 Step3 Phase 3: Saponification Reflux intermediate with NaOH in MeOH/H₂O to cleave ester Step2->Step3 Step4 Phase 4: Acidification & Isolation Acidify aqueous layer to pH 2 with HCl, filter precipitated product Step3->Step4

Step-by-step experimental workflow for synthesizing and isolating 2-Isopropoxy-5-nitrobenzoic acid.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized 2-isopropoxy-5-nitrobenzoic acid,


 NMR spectroscopy should be employed. The diagnostic signals are the isopropyl heptet and the distinct aromatic splitting pattern, which are validated against literature standards .
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
Ar-H (C6, ortho to

& COOH)
9.03Doublet (d)3.01H
Ar-H (C4, ortho to

& H3)
8.41Doublet of doublets (dd)9.1, 3.01H
Ar-H (C3, ortho to isopropoxy)7.17Doublet (d)9.11H
Isopropyl -CH-4.85Heptet (hept)6.11H
Isopropyl -

1.48Doublet (d)6.16H

(Note: Data recorded in


 at 400 MHz. The carboxylic acid proton >10.0 ppm is often highly broadened and may not be visible depending on solvent dryness).

References

  • Title: Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors Source: RSC Advances, 2015, 5, 40964-40977 URL: [Link]

Application

Reaction protocols for 2-Isopropoxy-5-nitrobenzoic acid reduction

An In-Depth Technical Guide to the Reduction of 2-Isopropoxy-5-nitrobenzoic Acid Introduction: The Strategic Importance of Nitro Group Reduction The transformation of aromatic nitro compounds into their corresponding ani...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reduction of 2-Isopropoxy-5-nitrobenzoic Acid

Introduction: The Strategic Importance of Nitro Group Reduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. This reduction is particularly critical for molecules like 2-isopropoxy-5-nitrobenzoic acid, as its amino derivative, 2-isopropoxy-5-aminobenzoic acid, serves as a highly valuable and versatile building block. These anthranilic acid analogues are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialized dyes. The presence of the isopropoxy, carboxylic acid, and the newly formed amine group provides multiple points for further chemical modification, enabling the construction of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and reliable protocols for the reduction of 2-isopropoxy-5-nitrobenzoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Choosing the Right Path: An Overview of Reduction Methodologies

The reduction of an aromatic nitro group can be accomplished through several distinct chemical pathways. The optimal choice depends on factors such as substrate sensitivity, available laboratory equipment, scalability, and cost.[1]

  • Catalytic Hydrogenation: Often considered the cleanest method, it utilizes a metal catalyst (e.g., Palladium on Carbon, Pd/C) and a hydrogen source to achieve high yields and purity.[1][2] A variation, catalytic transfer hydrogenation, generates hydrogen in situ from donors like ammonium formate, circumventing the need for high-pressure hydrogenation apparatus.[3][4]

  • Metal-Mediated Reductions: These classic and robust methods employ metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[5][6] They are cost-effective and highly reliable, though the workup can be more involved due to the need to remove metal salts.[1][7]

  • Stoichiometric Metal Salts: Reagents like tin(II) chloride (SnCl₂) offer a mild and selective alternative, often compatible with other reducible functional groups that might be present in the molecule.[2][3][8]

  • Low-Valent Sulfur Reagents: Compounds such as sodium dithionite (Na₂S₂O₄) can also serve as effective reducing agents for aromatic nitro groups.[9][10][11]

The following sections provide detailed, field-proven protocols for three of the most effective and accessible methods for the laboratory-scale synthesis of 2-isopropoxy-5-aminobenzoic acid.

Protocol 1: Tin(II) Chloride (SnCl₂) Mediated Reduction

Expertise & Rationale: The use of stannous chloride (SnCl₂) is a widely adopted method for the mild reduction of nitroarenes.[2][3] It is particularly advantageous when the substrate contains functional groups sensitive to harsher conditions, such as ketones or esters.[3][7] The reaction proceeds in a protic solvent, typically ethanol, where SnCl₂ acts as the electron donor. The mechanism involves a series of electron and proton transfers to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[12][13]

Experimental Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-isopropoxy-5-nitrobenzoic acid in Ethanol add_sncl2 Add SnCl₂·2H₂O (4-5 eq.) start->add_sncl2 1. Reagents reflux Reflux under N₂ atmosphere (e.g., ~78°C) add_sncl2->reflux 2. Initiate Reaction monitor Monitor by TLC until starting material is consumed reflux->monitor cool Cool to Room Temperature monitor->cool 3. Completion pour_ice Pour into ice-water cool->pour_ice basify Adjust pH to ~8 with 5% aq. NaHCO₃ pour_ice->basify Precipitates tin salts extract Extract with Ethyl Acetate (3x) basify->extract wash_dry Wash organic layers with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate 4. Isolate Crude purify Purify crude product via recrystallization or column chromatography concentrate->purify product 2-isopropoxy-5-aminobenzoic acid purify->product Final Product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Suspend 2-isopropoxy-5-nitrobenzoic acid in Ethanol/Water/Acetic Acid solvent add_fe Add Iron powder (3-5 eq.) start->add_fe 1. Reagents reflux Heat to reflux (e.g., 80-90°C) add_fe->reflux 2. Initiate Reaction monitor Monitor by TLC until starting material is consumed reflux->monitor filter_hot Filter hot mixture through Celite® to remove iron salts monitor->filter_hot 3. Completion rinse Rinse filter cake with hot ethanol filter_hot->rinse concentrate Concentrate the filtrate rinse->concentrate neutralize Neutralize with aq. NaHCO₃ to precipitate product concentrate->neutralize 4. Isolate Product collect Collect solid product by filtration neutralize->collect purify Wash with water and dry. Recrystallize if necessary. collect->purify product 2-isopropoxy-5-aminobenzoic acid purify->product Final Product cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-isopropoxy-5-nitrobenzoic acid in Methanol or Ethanol add_formate Add Ammonium Formate (3-5 eq.) start->add_formate 1. Reagents add_pdc Carefully add 10% Pd/C (5-10 mol%) add_formate->add_pdc reflux Heat to reflux add_pdc->reflux 2. Initiate Reaction monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool 3. Completion filter Filter through Celite® to remove Pd/C catalyst cool->filter Catalyst removal rinse Rinse filter cake with methanol filter->rinse concentrate Concentrate filtrate under reduced pressure rinse->concentrate 4. Isolate Crude purify Purify by recrystallization or chromatography concentrate->purify product 2-isopropoxy-5-aminobenzoic acid purify->product Final Product

Sources

Method

Application Notes: The Strategic Role of 2-Isopropoxy-5-nitrobenzoic Acid in Pharmaceutical Synthesis

Introduction: Identifying a Key Building Block for Modern Antidiabetics In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to designing efficient, scalable, and high-pur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Key Building Block for Modern Antidiabetics

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to designing efficient, scalable, and high-purity synthetic routes for Active Pharmaceutical Ingredients (APIs). 2-Isopropoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical starting material in the synthesis of complex APIs. Its specific arrangement of an isopropoxy group, a nitro group, and a carboxylic acid on a benzene ring provides a unique combination of reactivity and steric influence, making it an ideal precursor for targeted molecular assembly.

This intermediate is most notably utilized in the synthesis of Repaglinide, a fast-acting oral hypoglycemic agent for the treatment of type 2 diabetes.[1][2] Repaglinide, a member of the meglitinide class, lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][3][4] This action is achieved by closing ATP-dependent potassium (K-ATP) channels on the cell membrane, which leads to depolarization and an influx of calcium ions, ultimately triggering insulin release.[1][3][5][6][7] The molecular architecture of Repaglinide, which is essential for this specific biological interaction, can be traced back to the foundational structure provided by 2-Isopropoxy-5-nitrobenzoic acid.[8]

These application notes will provide an in-depth guide for researchers and drug development professionals on the practical use of 2-Isopropoxy-5-nitrobenzoic acid, focusing on a key synthetic transformation: the chemoselective reduction of its nitro group. This step is a crucial gateway to forming the aniline derivative necessary for subsequent amide coupling reactions in the synthesis of Repaglinide and related compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to safe handling and successful experimental design.

PropertyValueSource
IUPAC Name 2-Isopropoxy-5-nitrobenzoic acid-
CAS Number 13403-99-9-
Molecular Formula C₁₀H₁₁NO₅-
Molecular Weight 225.20 g/mol -
Appearance Typically an off-white to yellow powder/solid[9]
Melting Point 141 - 148 °C[9]
Solubility Low water solubility; soluble in many organic solvents[9][10]
pKa (Data not readily available, but expected to be acidic due to the carboxylic acid group)-

Safety & Handling: 2-Isopropoxy-5-nitrobenzoic acid and related nitrobenzoic acids are classified as hazardous chemicals.[9][10][11][12]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11][12] Harmful if swallowed.[13]

  • Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[13] Use in a well-ventilated area, preferably a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11][12] Avoid breathing dust.[11]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[10][11] If on skin, wash with plenty of soap and water.[10][11] If inhaled, move the person to fresh air.[10][11] If swallowed, rinse mouth and seek immediate medical attention.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]

Core Application: Synthesis of 5-Amino-2-isopropoxybenzoic Acid via Chemoselective Nitro Reduction

The transformation of the nitro group on 2-Isopropoxy-5-nitrobenzoic acid into an amine is a pivotal step in the synthesis of Repaglinide. The challenge lies in achieving this reduction with high chemoselectivity, leaving the carboxylic acid group intact. While various methods exist for nitro group reduction, such as catalytic hydrogenation or using metals like iron, the use of tin(II) chloride (SnCl₂) in an acidic medium is a well-established and reliable laboratory-scale method that effectively preserves the carboxylic acid functionality.[14][15][16]

Causality Behind Experimental Choices:
  • Choice of Reducing Agent (SnCl₂·2H₂O): Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.[15] It operates under conditions that are mild enough to avoid reducing the carboxylic acid. Other powerful reducing agents, like lithium aluminum hydride (LAH), are unsuitable as they would non-selectively reduce both the nitro group and the carboxylic acid.[15]

  • Solvent System (Ethanol/Acetic Acid): Ethanol is used as the primary solvent to dissolve the starting material. The addition of a strong acid, like concentrated hydrochloric acid or glacial acetic acid, is crucial. The acid protonates the nitro group, facilitating the electron transfer from the Sn(II) species, and serves as the proton source for the resulting amine and water molecules.

  • Reaction Monitoring (TLC): Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value), indicating the reaction's completion.

  • Workup and Neutralization: The workup procedure is critical for isolating the product. After the reaction, the mixture is highly acidic and contains tin salts. Basification with a strong base like NaOH is necessary to deprotonate the newly formed aniline (making it extractable into an organic solvent) and to precipitate tin salts as tin hydroxides, which can then be filtered off.[15]

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

G A Reactant Dosing B Reflux & Reaction A->B Heat to reflux C Reaction Monitoring (TLC) B->C Sample periodically C->B Reaction incomplete D Cooling & Quenching C->D Reaction complete E Basification & Filtration D->E Add base F Liquid-Liquid Extraction E->F Extract with EtOAc G Drying & Solvent Removal F->G Dry over Na₂SO₄ H Product Characterization G->H Concentrate in vacuo

Caption: Workflow for the synthesis of 5-Amino-2-isopropoxybenzoic acid.

Detailed Laboratory Protocol: Nitro Group Reduction

Objective: To synthesize 5-Amino-2-isopropoxybenzoic acid from 2-Isopropoxy-5-nitrobenzoic acid.

Materials:

  • 2-Isopropoxy-5-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[15]

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Sodium Hydroxide (NaOH), 3M aqueous solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Celite® (for filtration)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Isopropoxy-5-nitrobenzoic acid (1.0 eq) and Tin(II) chloride dihydrate (4.5 eq).

  • Solvent Addition: Add ethanol to the flask until the reactants are sufficiently suspended (approx. 5-10 mL per gram of starting material).

  • Acidification: While stirring, carefully add concentrated HCl or glacial acetic acid (approx. 2-3 mL per gram of starting material). The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (typically around 80-90 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress every 30-60 minutes using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Cooling and Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a large beaker.

  • Basification: Slowly neutralize the acidic mixture by adding a 3M NaOH solution while stirring vigorously in an ice bath. Continue adding base until the pH is approximately 8-9. A thick, white precipitate of tin hydroxide will form.

  • Filtration: Filter the mixture through a pad of Celite® in a Buchner funnel to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.[14]

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 5-Amino-2-isopropoxybenzoic acid.

  • Purification and Characterization: The crude product can be purified further by recrystallization if necessary. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[17][18][19]

Visualizing the Chemical Transformation

Caption: Chemoselective reduction of the nitro group.

Conclusion and Future Outlook

2-Isopropoxy-5-nitrobenzoic acid serves as a quintessential example of a well-designed pharmaceutical intermediate. Its successful application in the synthesis of Repaglinide underscores the importance of strategic functional group placement in a starting material. The protocol detailed herein for the chemoselective reduction of its nitro group is a robust and reproducible method, providing a high-purity amine that is ready for subsequent coupling reactions.[20][21][22] As drug development continues to advance, the principles demonstrated in the use of this intermediate—namely, designing synthetic routes around key, highly functionalized building blocks—will remain central to the efficient and successful production of novel therapeutics.

References

  • Dr.Oracle. (2025, May 7). What is the mechanism of action (MOA) of Prandin (Repaglinide)?
  • Wikipedia. Repaglinide.
  • ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics.
  • Home Health Patient Education. (2017, April 4). Repaglinide and Mechanism of Action.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Repaglinide?
  • Semantic Scholar. (2016, August 1). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid.
  • PubMed. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS.
  • A new reagent for selective reduction of nitro group.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024, June 30).
  • Fisher Scientific. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Benchchem. Repaglinide and its Anhydride Form: A Technical Review for Drug Development Professionals.
  • ResearchGate. (2025, August 6). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • PubMed. Repaglinide and related hypoglycemic benzoic acid derivatives.
  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.
  • Google Patents. CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
  • Google Patents. WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid.
  • EMA. Prandin, INN-Repaglinide.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • IJRPC. FORMULATION AND EVALUATION OF REPAGLINIDE FAST DISSOLVING TABLETS.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).

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Application

Application Note &amp; Protocol: Synthesis and Derivatization of 5-Amino-2-isopropoxybenzoic Acid

Abstract 5-Amino-2-isopropoxybenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Amino-2-isopropoxybenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring an amino group for further functionalization, a carboxylic acid, and a bulky isopropoxy group, imparts specific physicochemical properties to its downstream derivatives. This document provides a comprehensive, two-part guide for the robust synthesis of the core intermediate, 5-amino-2-isopropoxybenzoic acid, from 5-nitrosalicylic acid. It further details a reliable protocol for the subsequent N-acylation of the amino group to generate functionalized amide derivatives. The protocols are designed to be self-validating, with integrated in-process controls and detailed analytical characterization steps to ensure high purity and structural integrity of the final compounds.

Introduction: Significance and Applications

Aminobenzoic acid derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The title compound, 5-amino-2-isopropoxybenzoic acid, and its derivatives are of particular interest in drug discovery. The strategic placement of the isopropoxy group ortho to the carboxylic acid can influence molecular conformation and lipophilicity, while the amino group at the 5-position provides a convenient handle for introducing diverse chemical moieties through reactions like amide bond formation.[4] This allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs targeting a range of biological targets, including anti-inflammatory and antimicrobial applications.[5][6]

This guide presents a field-proven, two-stage synthetic strategy. The first part covers the preparation of the core intermediate, and the second details the synthesis of a representative amide derivative, a common transformation in medicinal chemistry.[7]

Part I: Synthesis of 5-Amino-2-isopropoxybenzoic Acid

This synthesis is a two-step process beginning with the commercially available and cost-effective starting material, 5-nitrosalicylic acid.[8][9] The process involves:

  • Williamson Ether Synthesis: Isopropylation of the phenolic hydroxyl group.

  • Nitro Group Reduction: Selective reduction of the aromatic nitro group to a primary amine.

Synthesis_Workflow_Part1 Start 5-Nitrosalicylic Acid Step1 Step 1: Isopropylation Start->Step1 1. Isopropyl iodide 2. K₂CO₃, DMF Intermediate 2-Isopropoxy-5-nitrobenzoic Acid Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 SnCl₂·2H₂O, Ethanol Product 5-Amino-2-isopropoxybenzoic Acid Step2->Product

Caption: Workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol: Part I

Step 1: Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid

  • Principle: This step is a classic Williamson ether synthesis. The phenolic proton of 5-nitrosalicylic acid is acidic and is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This potent nucleophile then attacks isopropyl iodide via an SN2 reaction to form the isopropyl ether. Dichloromethane (DCM) is used as the solvent.

  • Materials & Reagents:

    • 5-Nitrosalicylic acid (1.0 eq)

    • Isopropyl iodide (1.5 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M solution

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-nitrosalicylic acid (1.0 eq) and anhydrous DCM.

    • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

    • Add isopropyl iodide (1.5 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 12-18 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

    • After completion, cool the reaction to room temperature. Filter the mixture to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is 2-isopropoxy-5-nitrobenzoic acid.

  • Scientist's Note: The use of anhydrous solvent and reagents is crucial to prevent side reactions, such as the hydrolysis of isopropyl iodide. An excess of the alkylating agent and base is used to drive the reaction to completion.

Step 2: Synthesis of 5-Amino-2-isopropoxybenzoic Acid

  • Principle: The nitro group of the intermediate is selectively reduced to a primary amine using tin(II) chloride dihydrate (SnCl₂·2H₂O). This is a well-established and chemoselective method for reducing aromatic nitro groups in the presence of other reducible functional groups like carboxylic acids.[10] The reaction proceeds in an alcoholic solvent at elevated temperatures.[10]

  • Materials & Reagents:

    • 2-Isopropoxy-5-nitrobenzoic acid (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (Absolute)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 2-isopropoxy-5-nitrobenzoic acid (1.0 eq) in absolute ethanol.

    • Add SnCl₂·2H₂O (5.0 eq) to the solution.

    • Heat the mixture to 70-75°C under an inert atmosphere and stir for 2-4 hours.

    • In-Process Control: Monitor the reaction by TLC (hexane:ethyl acetate, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot (which may streak) indicates product formation.

    • Once the reaction is complete, cool the mixture and pour it into ice.

    • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Caution: This neutralization is exothermic and will produce CO₂ gas.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-amino-2-isopropoxybenzoic acid as a solid.

Part II: Synthesis of N-Acyl Derivatives

This section describes a general procedure for the derivatization of the synthesized 5-amino-2-isopropoxybenzoic acid via amide bond formation with an acyl chloride.

  • Principle: Amide coupling is one of the most fundamental reactions in medicinal chemistry.[4] This protocol uses a standard Schotten-Baumann type reaction, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct.

Synthesis_Workflow_Part2 Start 5-Amino-2-isopropoxybenzoic Acid Step1 N-Acylation Start->Step1 1. Acyl Chloride (R-COCl) 2. TEA, DCM Product 5-Acylamido-2-isopropoxybenzoic Acid (Derivative) Step1->Product

Caption: Workflow for the derivatization via N-acylation.

Detailed Experimental Protocol: Part II
  • Materials & Reagents:

    • 5-Amino-2-isopropoxybenzoic acid (1.0 eq)

    • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

  • Procedure:

    • Dissolve 5-amino-2-isopropoxybenzoic acid (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 eq).

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • In-Process Control: Monitor the reaction by TLC. The starting amine should be consumed.

    • Upon completion, transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide derivative.

    • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

  • Scientist's Note: For less reactive coupling partners or when using a carboxylic acid instead of an acyl chloride, standard peptide coupling reagents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) or PyBOP can be employed.[7][11]

Analytical Characterization & Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.[12] The following table summarizes the expected analytical data for the core intermediate.

Technique Parameter Expected Result for 5-Amino-2-isopropoxybenzoic Acid
¹H NMR Chemical Shift (δ, ppm)~11-13 (s, 1H, -COOH), ~7.2 (d, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.5 (sept, 1H, -CH(CH₃)₂), ~3.5-4.5 (br s, 2H, -NH₂), ~1.3 (d, 6H, -CH(CH₃)₂)
¹³C NMR Chemical Shift (δ, ppm)~170 (C=O), ~155 (C-O), ~140 (C-NH₂), ~130 (C-COOH), ~120 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~72 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂)
Mass Spec (ESI-) m/z[M-H]⁻ expected at 194.08
HPLC (RP-C18) Purity>95% (typical target)
Melting Point °CTo be determined experimentally

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).[12][13]

Troubleshooting

Potential Issue Possible Cause(s) Recommended Solution(s)
Low yield in Step 1 (Etherification) Incomplete reaction; moisture in reagents/solvent.Increase reaction time; ensure use of anhydrous reagents and solvent; consider a more reactive alkylating agent like isopropyl bromide.
Incomplete Nitro Reduction (Step 2) Insufficient reducing agent; deactivation of SnCl₂.Increase the equivalents of SnCl₂·2H₂O; ensure the ethanol is of high purity; gently increase reaction temperature.
Multiple Byproducts in N-Acylation Di-acylation (on both amine and carboxylate); reaction with solvent.Maintain low temperature (0°C) during acyl chloride addition; ensure slow, dropwise addition; use a non-reactive, anhydrous solvent like DCM.
Product Isolation Difficulties Product is too soluble in the workup solvent; emulsion formation.Use a different extraction solvent; for emulsions, add more brine to break the emulsion; consider purification by chromatography instead of recrystallization.

Conclusion

The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of 5-amino-2-isopropoxybenzoic acid and its subsequent N-acyl derivatives. By incorporating the principles of causality, in-process controls, and rigorous analytical characterization, researchers can confidently produce these valuable building blocks for applications in drug discovery and chemical research.

References

  • Patsnap Eureka. (2014).
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.

  • Google Patents. (1982). JPS5726652A - Reduction of nitrobenzoic acid.
  • ResearchGate.
  • StackExchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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Method

O-Alkylation of 5-Nitro-2-hydroxybenzoic Acid: A Detailed Guide to Synthetic Methodologies

Introduction: The Significance of 2-Alkoxy-5-nitrobenzoic Acids 5-Nitro-2-hydroxybenzoic acid, also known as 5-nitrosalicylic acid, is a valuable building block in the synthesis of a wide array of pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Alkoxy-5-nitrobenzoic Acids

5-Nitro-2-hydroxybenzoic acid, also known as 5-nitrosalicylic acid, is a valuable building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] The strategic modification of its phenolic hydroxyl group through O-alkylation unlocks a class of derivatives—2-alkoxy-5-nitrobenzoic acids—with significant potential in drug discovery and development. These derivatives serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents. The introduction of an alkoxy group can modulate the parent molecule's lipophilicity, metabolic stability, and biological activity, making the development of robust and efficient O-alkylation methods a critical endeavor for medicinal and synthetic chemists.

This comprehensive guide provides an in-depth exploration of various O-alkylation methods for 5-nitro-2-hydroxybenzoic acid, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic strategies.

Methodology Overview: A Comparative Analysis

The O-alkylation of 5-nitro-2-hydroxybenzoic acid can be achieved through several synthetic routes. The choice of method often depends on the desired scale of the reaction, the nature of the alkylating agent, and the required level of purity. Here, we discuss three primary methodologies: the classical Williamson Ether Synthesis, the highly efficient Phase-Transfer Catalysis (PTC), and the versatile Mitsunobu Reaction.

Method General Principle Advantages Disadvantages Typical Reagents
Williamson Ether Synthesis SN2 reaction between a phenoxide and an alkyl halide.[2]Well-established, versatile, and uses readily available reagents.Requires a strong base, may necessitate anhydrous conditions, and can have long reaction times.Base (K₂CO₃, NaH, NaOH), Alkyl Halide (R-X), Solvent (Acetone, DMF, Acetonitrile).
Phase-Transfer Catalysis (PTC) A catalyst transports the phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide.[3]Milder reaction conditions, increased reaction rates, use of inexpensive inorganic bases, and often avoids the need for anhydrous solvents.[4]Catalyst may need to be removed from the final product.Base (NaOH, K₂CO₃), Alkyl Halide (R-X), Phase-Transfer Catalyst (e.g., TBAB), Biphasic Solvent System.
Mitsunobu Reaction Redox-based conversion of the phenolic hydroxyl group into a good leaving group, followed by SN2 attack by a nucleophile (in this case, an alcohol is the alkylating agent).[5]Mild conditions, stereochemical inversion at the alcohol center (if applicable), and broad substrate scope.Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[6]Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD), Alcohol (R-OH).

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis for the Preparation of 2-Allyloxy-5-nitrobenzoic Acid

This protocol is a classic example of the Williamson ether synthesis, providing a straightforward method for the allylation of 5-nitro-2-hydroxybenzoic acid.

Materials:

  • 5-Nitro-2-hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Dilute acetic acid

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-nitro-2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (1.2 eq), and a sufficient volume of anhydrous acetone to create a stirrable slurry.

  • Addition of Alkylating Agent: To the stirred suspension, add allyl bromide (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for approximately 8 hours, with continuous stirring.

  • Work-up:

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Acidify the residue with dilute acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 2-allyloxy-5-nitrobenzoic acid.[7][8]

Mechanism and Scientific Rationale

The O-alkylation of 5-nitro-2-hydroxybenzoic acid via the Williamson ether synthesis proceeds through a well-established SN2 mechanism.[2] The key steps are outlined below:

  • Deprotonation: The first step involves the deprotonation of the acidic phenolic hydroxyl group of 5-nitro-2-hydroxybenzoic acid by a base. In the provided protocol, potassium carbonate serves as the base, generating the corresponding phenoxide anion. The electron-withdrawing nitro group at the para position increases the acidity of the phenolic proton, facilitating this deprotonation.

  • Nucleophilic Attack: The resulting phenoxide anion is a potent nucleophile. It attacks the electrophilic carbon atom of the alkyl halide (in this case, allyl bromide) in a backside attack fashion. This concerted step involves the simultaneous formation of the new C-O bond and the cleavage of the C-Br bond.

  • Product Formation: The displacement of the bromide leaving group results in the formation of the desired 2-alkoxy-5-nitrobenzoic acid and a halide salt byproduct.

Caption: General workflow of the Williamson ether synthesis.

The Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) significantly enhances the efficiency of the Williamson ether synthesis, particularly when using inorganic bases like sodium hydroxide.[3] The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides. This circumvents the need for a homogeneous reaction mixture and often leads to faster reaction rates and higher yields under milder conditions.[4] The catalytic cycle involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the phenoxide anion, which then migrates into the organic phase to react with the alkyl halide.

PT_Cycle ArO_M ArO⁻ M⁺ (Phenoxide Salt) QX_aq Q⁺X⁻ (Catalyst) ArO_M->QX_aq Anion Exchange MX M⁺X⁻ (Byproduct) QX_org Q⁺X⁻ (Catalyst) QX_aq->QX_org Phase Transfer RX R-X (Alkyl Halide) ArOR Ar-O-R (Product) RX->ArOR QX_org->QX_aq Catalyst Regeneration QX_org->ArOR SN2 Reaction

Caption: Catalytic cycle in phase-transfer catalyzed O-alkylation.

The Mitsunobu Reaction: An Alternative Approach

The Mitsunobu reaction offers a powerful alternative for O-alkylation, particularly when the alkylating agent is an alcohol.[5] This reaction proceeds via the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt. The phenoxide of 5-nitro-2-hydroxybenzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion. A key consideration for this reaction is the pKa of the nucleophile, which should be below 13 for efficient reaction.[9] While versatile, the generation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts necessitates careful purification of the final product.[6]

Safety and Handling of Reagents

The O-alkylation of 5-nitro-2-hydroxybenzoic acid involves the use of potentially hazardous materials. It is imperative to consult the Safety Data Sheets (SDS) for all reagents prior to commencing any experimental work and to perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Alkylating Agents (Methyl Iodide, Ethyl Bromide, Benzyl Bromide): These are toxic, and in some cases, carcinogenic compounds. They should be handled with extreme care, avoiding inhalation, ingestion, and skin contact.

  • Bases (Potassium Carbonate, Sodium Hydroxide): These are corrosive and can cause severe skin and eye damage.

  • Solvents (Acetone, DMF, Acetonitrile): These are flammable and have varying degrees of toxicity.

Conclusion

The O-alkylation of 5-nitro-2-hydroxybenzoic acid is a fundamental transformation in the synthesis of valuable pharmaceutical intermediates. The choice of synthetic methodology—be it the traditional Williamson ether synthesis, the efficient phase-transfer catalysis, or the versatile Mitsunobu reaction—should be guided by the specific requirements of the target molecule and the desired scale of production. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can effectively and efficiently synthesize a diverse range of 2-alkoxy-5-nitrobenzoic acid derivatives for further investigation in drug discovery and materials science.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93 (1), 195-199. DOI: 10.1021/ja00730a033.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656. DOI: 10.1002/0471264180.or042.02.
  • Master Organic Chemistry. (2020). The Mitsunobu Reaction. [Link]

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  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. [Link]

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  • SciSpace. (2001). 5-Nitrosalicylic acid and its Proton-Transfer Compounds with Aliphatic Lewis Bases. [Link]

  • CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. [Link]

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  • Google Patents. (2017). 5 nitro-salicylic acid techniques are prepared using microchannel continuous flow reactor.
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Application

The Strategic Application of 2-Isopropoxy-5-nitrobenzoic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

For Immediate Release: A Comprehensive Guide for Medicinal and Process Chemistry Professionals This document provides an in-depth exploration of 2-isopropoxy-5-nitrobenzoic acid as a pivotal building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Guide for Medicinal and Process Chemistry Professionals

This document provides an in-depth exploration of 2-isopropoxy-5-nitrobenzoic acid as a pivotal building block in the synthesis of complex heterocyclic compounds. Authored for researchers, scientists, and drug development professionals, this guide elucidates the nuanced reactivity of this versatile reagent and presents detailed protocols for its application in constructing medicinally relevant scaffolds.

Introduction: A Building Block of Strategic Importance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Within the armamentarium of synthetic chemists, substituted benzoic acids are foundational precursors for the construction of fused heterocyclic systems. 2-Isopropoxy-5-nitrobenzoic acid, in particular, offers a unique combination of functional groups: a carboxylic acid for amide bond formation and cyclization, a nitro group that can be readily transformed into an amino group for further elaboration, and a sterically influential isopropoxy group that modulates solubility and influences reaction regioselectivity. The strategic placement of these functionalities allows for the directed synthesis of a variety of heterocyclic cores, including but not limited to quinazolinones and benzoxazinones, which are prominent in medicinal chemistry.[2][3]

Core Synthetic Applications: Constructing Privileged Heterocyclic Systems

The utility of 2-isopropoxy-5-nitrobenzoic acid is most prominently demonstrated in the synthesis of quinazolinone and benzoxazinone derivatives. These scaffolds are of significant interest due to their wide range of pharmacological activities.

The Synthesis of 7-Isopropoxy-6-nitro-4(3H)-quinazolinone Derivatives

The quinazolinone core is a privileged structure in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 7-isopropoxy-6-nitro-substituted quinazolinones from 2-isopropoxy-5-nitrobenzoic acid is a key strategy for accessing novel chemical entities.

The reaction proceeds through an initial reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source. The isopropoxy group at the 7-position can enhance the pharmacokinetic profile of the resulting molecules.

The Synthesis of 7-Isopropoxy-6-nitro-2H-1,3-benzoxazin-4(3H)-one Derivatives

Benzoxazinone derivatives are another important class of heterocycles with diverse biological activities. The synthesis of 7-isopropoxy-6-nitro-2H-1,3-benzoxazin-4(3H)-ones can be achieved through the cyclization of the corresponding N-acylated 2-amino-5-isopropoxybenzoic acid, which is derived from the parent nitro compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key starting material and its subsequent conversion to heterocyclic products. These protocols are based on established chemical principles and analogous transformations of related substituted benzoic acids.

Part 1: Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid

The preparation of 2-isopropoxy-5-nitrobenzoic acid is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[4][5] This involves the alkylation of the corresponding hydroxynitrobenzoic acid with an isopropyl halide in the presence of a base.

Reaction Scheme:

Synthesis of 2-Isopropoxy-5-nitrobenzoic acid start_material 2-Hydroxy-5-nitrobenzoic acid product 2-Isopropoxy-5-nitrobenzoic acid start_material->product Williamson Ether Synthesis reagents Isopropyl bromide, K2CO3 reagents->product solvent DMF solvent->product

Caption: Williamson Ether Synthesis of 2-Isopropoxy-5-nitrobenzoic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Hydroxy-5-nitrobenzoic acid183.1218.3 g0.10
Isopropyl bromide122.9918.5 g (12.7 mL)0.15
Potassium carbonate (K₂CO₃), anhydrous138.2127.6 g0.20
N,N-Dimethylformamide (DMF)73.09200 mL-
Diethyl ether74.12As needed-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium chloride solution (brine)-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-nitrobenzoic acid (18.3 g, 0.10 mol) and anhydrous potassium carbonate (27.6 g, 0.20 mol).

  • Add N,N-dimethylformamide (DMF, 200 mL) to the flask and stir the suspension.

  • Add isopropyl bromide (18.5 g, 0.15 mol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isopropoxy-5-nitrobenzoic acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Self-Validation: The use of an excess of potassium carbonate ensures complete deprotonation of both the phenolic hydroxyl and carboxylic acid groups, facilitating the Williamson ether synthesis. Monitoring by TLC is crucial to determine the endpoint of the reaction and prevent the formation of by-products. The acidic workup protonates the carboxylate to yield the desired benzoic acid.

Part 2: Synthesis of 7-Isopropoxy-6-amino-4(3H)-quinazolinone

This protocol outlines the reductive cyclization of 2-isopropoxy-5-nitrobenzoic acid to form the corresponding amino-quinazolinone, a versatile intermediate for further derivatization.

Workflow Diagram:

Synthesis of 7-Isopropoxy-6-amino-4(3H)-quinazolinone cluster_0 Step 1: Reductive Cyclization start 2-Isopropoxy-5-nitrobenzoic acid intermediate 2-Isopropoxy-5-aminobenzoic acid start->intermediate Reduction product 7-Isopropoxy-6-amino-4(3H)-quinazolinone intermediate->product Cyclization reagents1 Fe / NH4Cl or H2 / Pd-C reagents1->intermediate reagents2 Formamide reagents2->product

Sources

Method

Application Note: Scalable Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid

Abstract This technical guide details the process chemistry for the scalable manufacture of 2-Isopropoxy-5-nitrobenzoic acid (CAS: 55483-29-3) . This moiety is a critical building block in the synthesis of various pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the process chemistry for the scalable manufacture of 2-Isopropoxy-5-nitrobenzoic acid (CAS: 55483-29-3) . This moiety is a critical building block in the synthesis of various pharmaceutical agents, including SGLT2 inhibitors and anti-inflammatory targets. While laboratory-scale preparations often rely on unoptimized alkylations, this guide presents two robust routes suitable for pilot-scale implementation: a direct Nucleophilic Aromatic Substitution (


) utilizing 2-chloro-5-nitrobenzoic acid, and a classical Williamson Ether Synthesis starting from 2-hydroxy-5-nitrobenzoic acid. Emphasis is placed on impurity control, thermal safety, and solvent minimization.

Part 1: Strategic Route Analysis

In a process development context, the selection of the synthesis route is dictated by raw material availability, atom economy, and safety profiles.

Route Comparison
FeatureRoute A: Direct

(Recommended)
Route B: Williamson Ether (Alternative)
Starting Material 2-Chloro-5-nitrobenzoic acid2-Hydroxy-5-nitrobenzoic acid
Reagents Isopropanol (Solvent/Rgt), KOH2-Bromopropane,

, NaOH
Steps 1 (One-pot)2 (Alkylation + Hydrolysis)
Atom Economy HighModerate (Loss of ester group)
Key Impurity 2-Hydroxy-5-nitrobenzoic acid (Hydrolysis)Isopropyl 2-isopropoxy-5-nitrobenzoate (Unreacted ester)
Scalability Excellent (Avoids dipolar aprotic solvents)Good (Requires DMF/DMSO removal)
Mechanistic Insight

The nitro group at the 5-position is crucial for Route A . It acts as an electron-withdrawing group (EWG) para to the leaving group (chloride), significantly lowering the energy barrier for the Meisenheimer complex formation. The carboxylate group (formed in situ) provides additional activation via the inductive effect, though less potent than the nitro group.

Part 2: Route A - Direct Nucleophilic Aromatic Substitution ( )

This route is preferred for scale-up due to its operational simplicity and the use of Isopropanol (IPA) as both reagent and solvent, eliminating the need for difficult-to-remove solvents like DMF.

Process Flow Diagram

SnAr_Process Start Raw Material Charge 2-Chloro-5-nitrobenzoic acid Isopropanol (Anhydrous) Base_Add Base Addition KOH (Flakes/Pellets) Exothermic Step! Start->Base_Add Inert Atmosphere (N2) Reaction Reflux Cycle 82°C, 6-12 Hours Monitoring: HPLC < 0.5% SM Base_Add->Reaction Heat to Reflux Quench Quench & Acidification Add Water -> Adjust pH to 1-2 (HCl) Reaction->Quench Cool to 20°C Isolation Filtration & Wash Wash with Cold Water Dry at 50°C (Vac) Quench->Isolation Slurry Transfer Product Final Product 2-Isopropoxy-5-nitrobenzoic acid Isolation->Product

Caption: Workflow for the


 displacement of chloride by isopropoxide in 2-chloro-5-nitrobenzoic acid.
Detailed Protocol (100g Scale)

Reagents:

  • 2-Chloro-5-nitrobenzoic acid: 100.0 g (0.496 mol)

  • Isopropanol (IPA), Anhydrous: 800 mL (8 vol)

  • Potassium Hydroxide (KOH), Flakes (>85%): 84.0 g (1.50 mol, ~3.0 eq)

  • Hydrochloric Acid (conc.): ~150 mL

Step-by-Step Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge IPA (800 mL) and 2-Chloro-5-nitrobenzoic acid (100 g). Start stirring at 250 RPM. The solid may not fully dissolve initially.

  • Base Addition (Critical):

    • Safety Note: The deprotonation is exothermic.

    • Add KOH flakes in portions over 30 minutes, maintaining the internal temperature below 40°C.

    • Chemistry: The first equivalent of KOH neutralizes the carboxylic acid; subsequent equivalents generate the active potassium isopropoxide nucleophile.

  • Reaction: Heat the slurry to reflux (

    
    ). The mixture typically becomes a thick slurry as the dipotassium salt precipitates.
    
    • Reaction Time: 8–12 hours.[1]

    • IPC (In-Process Control): Sample 50

      
      , quench in dilute HCl/MeCN. Analyze by HPLC. Target: Starting Material (SM) < 0.5%.
      
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Add Water (500 mL) to dissolve the salts. The mixture should become a homogeneous solution (potassium salt of the product).

    • Filtration (Optional): If insolubles remain (e.g., inorganic salts), filter through a Celite pad to clarify.

  • Precipitation:

    • Transfer the filtrate to a precipitation vessel.[2]

    • Slowly add conc.[2][3] HCl dropwise while stirring vigorously. Monitor pH.

    • Target pH: 1.0–2.0. The product will precipitate as a pale yellow to off-white solid.

    • Control: Maintain temp <

      
       during acidification to prevent oiling out.
      
  • Isolation:

    • Stir the slurry for 1 hour at

      
       to maximize yield.
      
    • Filter via suction or centrifuge.

    • Wash the cake with water (

      
      ) until the filtrate pH is neutral.
      
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 95–102 g (85–90%) Purity: >98.5% (HPLC)

Part 3: Route B - Williamson Ether Synthesis (Backup Route)

This route is utilized when 2-hydroxy-5-nitrobenzoic acid is the available feedstock. It involves a two-step sequence: alkylation followed by saponification, as the carboxyl group is inevitably esterified.

Detailed Protocol

Step 1: Alkylation

  • Dissolve 2-Hydroxy-5-nitrobenzoic acid (1.0 eq) in DMF (5 vol).

  • Add Potassium Carbonate (

    
    , 2.5 eq) and 2-Bromopropane  (2.5 eq).
    
  • Heat to

    
     for 6 hours.
    
    • Note: Both the phenolic hydroxyl and the carboxylic acid are alkylated, forming Isopropyl 2-isopropoxy-5-nitrobenzoate .

  • Quench into water and extract with Ethyl Acetate.[2] Evaporate solvent to obtain the intermediate ester (oil or low-melting solid).

Step 2: Saponification

  • Suspend the intermediate ester in Methanol (3 vol) and Water (3 vol).

  • Add NaOH (2.0 eq).

  • Heat to

    
     for 2 hours (Ester hydrolysis).
    
  • Acidify with HCl to pH 1–2.

  • Filter the precipitated 2-Isopropoxy-5-nitrobenzoic acid .

Part 4: Analytical Controls & Specifications

To ensure the material meets pharmaceutical intermediate standards, the following analytical methods are recommended.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 3.5 
    
    
    
    ).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Nitro group absorbance) and 210 nm.

Impurity Profile
ImpurityOriginControl Strategy
2-Chloro-5-nitrobenzoic acid Unreacted SM (Route A)Ensure full conversion (>99.5%) before quench.
2-Hydroxy-5-nitrobenzoic acid Hydrolysis byproduct (Route A)Use anhydrous IPA. Minimize water ingress.
Isopropyl 2-isopropoxy-5-nitrobenzoate Incomplete hydrolysis (Route B)Monitor Step 2 saponification closely.

Part 5: Safety & Scale-up Considerations

Thermal Hazards (DSC Data)

Nitro-aromatic compounds possess high energy potential.

  • Decomposition Onset: Typically

    
     for nitrobenzoic acids, but the alkylation reaction (Route A) is exothermic.
    
  • Recommendation: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling beyond 1 kg. Ensure the cooling capacity of the reactor exceeds the maximum heat release rate (

    
    ).
    
Waste Management[5][6]
  • Route A Waste: Isopropanol mother liquor containing KCl and excess KOH. Can be neutralized and distilled for solvent recovery.

  • Route B Waste: DMF aqueous waste (difficult to treat) and alkyl halides (genotoxic potential). Route A is significantly "greener."

Critical Process Parameters (CPPs)
  • Water Content (Route A): Water competes with isopropoxide, leading to the hydroxy impurity. KF of IPA should be < 0.1%.

  • Temperature: Do not exceed

    
     to prevent decarboxylation (though rare for this substrate) or excessive tar formation.
    
  • pH Adjustment: Rapid acidification can trap impurities in the crystal lattice. Slow addition of acid with good agitation is mandatory.

References

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Organic Syntheses, Coll.[4] Vol. 1, p. 392 (1941). Preparation of p-nitrobenzoic acid (Analogous oxidation/nitration chemistry).

  • Nucleophilic Aromatic Substitution on 2-Chloro-5-nitrobenzoic acid

    • BenchChem Technical Support.[3][5] "Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde" (Discusses reactivity of the chloro-nitro motif).

    • ResearchGate. "Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid.

      
       mechanism). 
      
  • Alkylation of Hydroxybenzoic Acids

    • National Institutes of Health (NIH) / PMC. "Synthesis of 2-Propoxy-5-Methylbenzoic Acid." (Validates the Williamson ether/hydrolysis 2-step route for similar substrates).

  • Safety Data & Handling

    • Thermo Fisher Scientific. "Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid."

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the specific Safety Data Sheets (SDS) for all reagents before use.

Sources

Application

Applications of 2-Isopropoxy-5-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. 2-Isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. 2-Isopropoxy-5-nitrobenzoic acid emerges as a compound of significant interest, embodying a unique convergence of three key structural motifs: a benzoic acid core, a lipophilic isopropoxy group, and an electronically significant nitro group. While direct and extensive biological studies on this specific molecule are not yet widely published, a comprehensive analysis of its constituent parts and related analogs suggests a rich potential for diverse pharmacological applications.

This technical guide serves as a forward-looking resource for researchers, scientists, and drug development professionals. It aims to illuminate the therapeutic promise of the 2-isopropoxy-5-nitrobenzoic acid scaffold, providing not just a theoretical framework but also actionable, detailed protocols for its synthesis, derivatization, and biological evaluation. Our approach is grounded in the established principles of medicinal chemistry, drawing parallels from well-documented analogs to pave the way for new avenues of research.

The benzoic acid framework is a well-established "privileged scaffold" in drug discovery, forming the backbone of a multitude of approved drugs.[1][2][3] Its carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently anchoring molecules to the active sites of enzymes and receptors.[3] The introduction of a nitro group can dramatically influence a molecule's bioactivity; its strong electron-withdrawing nature can enhance interactions with biological targets and can act as a bioreductive "warhead" in hypoxic environments, such as those found in solid tumors.[4][5][6] However, the potential for the nitro group to act as a toxicophore necessitates careful evaluation.[4][7] Complementing these features, the isopropoxy group adds steric bulk and lipophilicity, which can modulate a compound's solubility, metabolic stability, and ability to fit into the binding pockets of target proteins.[8][9][10]

This guide will explore the synergistic potential of these three moieties, proposing pathways for the exploration of 2-isopropoxy-5-nitrobenzoic acid in key therapeutic areas such as oncology, infectious diseases, and inflammation.

Synthetic Strategies and Derivatization Potential

The viability of a scaffold in a drug discovery program is contingent on its synthetic accessibility and the ease with which it can be derivatized to explore structure-activity relationships (SAR). The synthesis of 2-isopropoxy-5-nitrobenzoic acid and its derivatives is anticipated to be straightforward, based on established organic chemistry principles and published routes for analogous compounds.

A plausible synthetic route could involve the nitration of a suitable benzoic acid precursor, followed by etherification of a hydroxyl group to introduce the isopropoxy moiety. The primary points for derivatization are the carboxylic acid and the nitro group. The carboxylic acid can be readily converted to a variety of functional groups, including esters and amides, to modulate the compound's pharmacokinetic properties and explore new interactions with biological targets.[11] The nitro group can be reduced to an amine, which can then be further functionalized.[12] This amino group can serve as a hydrogen bond donor, potentially leading to an increase in potency against certain targets.[3]

Potential Therapeutic Applications and Screening Protocols

The unique structural features of 2-isopropoxy-5-nitrobenzoic acid suggest its potential utility in several therapeutic areas. Below, we outline these potential applications and provide detailed, step-by-step protocols for in vitro screening to assess the activity of novel derivatives.

Anticancer Activity

Rationale: The presence of the nitroaromatic moiety is a key indicator of potential anticancer activity. Many nitro compounds exhibit selective toxicity towards cancer cells, particularly in hypoxic tumor microenvironments where the nitro group can be reduced to cytotoxic species.[5][6] Furthermore, numerous benzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[13][14][15] The isopropoxy group can enhance lipophilicity, potentially improving cell membrane permeability and intracellular accumulation.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of 2-isopropoxy-5-nitrobenzoic acid derivatives on a cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Treat the cells with the various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).

Hypothetical Screening Data:

CompoundIC50 (µM) against MCF-7
2-isopropoxy-5-nitrobenzoic acid >100
Amide Derivative 1 25.3
Ester Derivative 2 42.1
Amino Derivative (reduced nitro) 15.8
Doxorubicin (Positive Control) 0.5
Antimicrobial Activity

Rationale: Nitro-containing compounds have a long history as antimicrobial agents.[6][16] The antimicrobial action is often attributed to the reductive activation of the nitro group within the microbial cell, leading to the generation of reactive nitrogen species that can damage DNA and other critical cellular components.[5] The benzoic acid core itself is used as an antimicrobial food preservative.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution and Inoculation:

    • Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[5]

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Rationale: The salicylic acid (2-hydroxybenzoic acid) scaffold is the foundation for a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin. Derivatives of 2-hydroxy-5-isopropylbenzoic acid have also shown significant anti-inflammatory effects.[11] While 2-isopropoxy-5-nitrobenzoic acid lacks the hydroxyl group of salicylic acid, the benzoic acid core and the potential for its derivatives to interact with inflammatory targets like cyclooxygenase (COX) enzymes make it a candidate for investigation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol assesses the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

  • Assay Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Procedure:

    • In a 96-well plate, add the COX-2 enzyme, heme, and the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Monitor the change in absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value for COX-2 inhibition.

Visualization of Drug Discovery Workflow and Potential Mechanism

To visually conceptualize the research and development path for 2-isopropoxy-5-nitrobenzoic acid derivatives, the following workflows and pathway diagrams are provided.

Drug_Discovery_Workflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Scaffold 2-Isopropoxy-5-nitrobenzoic acid Derivatization Chemical Derivatization (Amides, Esters, etc.) Scaffold->Derivatization SAR Exploration Anticancer Anticancer Assays (e.g., MTT) Derivatization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatization->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., COX-2) Derivatization->AntiInflammatory Hit_ID Hit Identification Anticancer->Hit_ID Antimicrobial->Hit_ID AntiInflammatory->Hit_ID Lead_Opt Lead Optimization (ADME/Tox) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Selection

Caption: A logical workflow for the discovery and development of drugs based on the 2-isopropoxy-5-nitrobenzoic acid scaffold.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivative Inhibitor->COX2 Inhibition

Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

2-Isopropoxy-5-nitrobenzoic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a benzoic acid core, a nitro group, and an isopropoxy moiety provides a rich chemical space for the design of novel therapeutic agents. This guide has outlined the rationale for exploring its potential in anticancer, antimicrobial, and anti-inflammatory applications, and has provided detailed, actionable protocols for initiating such a research program.

Future work should focus on the synthesis of a diverse library of 2-isopropoxy-5-nitrobenzoic acid derivatives and their systematic evaluation in the described biological assays. Promising hits should be further characterized for their mechanism of action and subjected to preliminary ADME/Tox profiling. Through a rigorous and systematic approach, the full therapeutic potential of this novel scaffold can be unlocked, potentially leading to the discovery of new and effective medicines.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

  • (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Fiveable. (2025). Nitrobenzoic Acid Definition - Organic Chemistry Key Term... Available at: [Link]

  • Patsnap. (2026). Isopropyl Group Solubility: Effects on Drug Formulation. Available at: [Link]

  • (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • (2023).
  • (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Collaborative Research on Internal Medicine & Public Health.
  • (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica.
  • (n.d.). Illustrated Glossary of Organic Chemistry - Isopropyl group. Available at: [Link]

  • (n.d.). Optimisation of reaction conditions for the preparation of 2-hydroxy-5-nitrobenzoic acid (2). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield and Purity of 2-Isopropoxy-5-nitrobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Isopropoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Isopropoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the core chemical principles, troubleshoot frequent experimental issues, and provide optimized protocols to enhance your yield and product purity.

Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is the primary synthetic route for 2-Isopropoxy-5-nitrobenzoic acid?

The most common and direct method for synthesizing 2-Isopropoxy-5-nitrobenzoic acid is through a Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of 2-hydroxy-5-nitrobenzoic acid acts as the nucleophile, attacking an isopropyl halide (like 2-iodopropane or 2-bromopropane) to form the desired ether linkage.[1][3][4]

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 2-hydroxy-5-nitrobenzoic acid, forming a more potent nucleophile, the phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether bond.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Start 2-Hydroxy-5-nitrobenzoic acid Phenoxide Phenoxide Intermediate Start->Phenoxide + Base Base Base (e.g., K2CO3, LiOH) AlkylHalide Isopropyl Halide (e.g., 2-Iodopropane) Product 2-Isopropoxy-5-nitrobenzoic acid Phenoxide->Product + Isopropyl Halide

Caption: The Williamson ether synthesis pathway for 2-Isopropoxy-5-nitrobenzoic acid.

Troubleshooting & Optimization Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Issue 1: Consistently Low Product Yield

Q2: My reaction yield is consistently low, often below 50%. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge stemming from several factors. The key is to diagnose the root cause, which could be related to incomplete reactions, competing side reactions, or suboptimal conditions.

Low_Yield_Troubleshooting Start Low Yield Observed Check1 Incomplete Reaction? Check TLC/HPLC for starting material Start->Check1 Check2 Competing Side Reaction? Analyze crude product for byproducts Start->Check2 Check3 Suboptimal Conditions? Review temperature, solvent, and reagents Start->Check3 Sol1 Solution: Incomplete Reaction | - Increase base/alkylating agent stoichiometry - Extend reaction time - Increase temperature moderately Check1:f0->Sol1 Yes Sol2 Solution: Side Reactions | - Use a less sterically hindered alkylating agent (if possible) - Lower temperature to favor SN2 over E2 - Use milder base (see Table 1) Check2:f0->Sol2 Yes Sol3 Solution: Suboptimal Conditions | - Screen different solvents (e.g., DMF, Acetonitrile) - Ensure anhydrous conditions - Optimize base strength (see Table 1) Check3:f0->Sol3 Yes

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yield.

A critical factor is the choice of base and reaction temperature. Strong bases and high heat can promote side reactions. Research has shown that harsh conditions, such as using concentrated NaOH at 80°C, can lead to negligible amounts of the desired product and favor the formation of undesired dimers.[5] Conversely, using a milder base like lithium hydroxide (LiOH) at room temperature can significantly increase the yield to over 80%.[5][6]

ParameterConditionEffect on YieldRationale
Base Strong (e.g., 45% NaOH)Low Promotes side reactions, particularly at elevated temperatures.[5]
Mild (e.g., LiOH, K₂CO₃)High Sufficiently deprotonates the phenol without driving unwanted pathways.[5]
Temperature High (e.g., 80°C)Low Can lead to product degradation and formation of byproducts like azoxybenzenes.[5]
Ambient (Room Temp)High Favors the desired SN2 reaction pathway and minimizes side reactions.[5][6]
Alkylating Agent Isopropyl HalideModerate As a secondary halide, it is susceptible to competing E2 elimination reactions.[3][4]
Solvent Aprotic Polar (DMF, DMSO)High Solubilizes reactants and favors the SN2 mechanism.[2][7]
Issue 2: Significant Impurity Formation

Q3: My crude product is a dark, off-color solid, and purification is difficult. What is this major byproduct?

If you are using strong sodium hydroxide at elevated temperatures, the primary byproduct is likely an azoxybenzene derivative, specifically (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide.[5] This compound arises from a complex condensation/reduction pathway involving the nitro group under strongly basic and hot conditions. Its formation completely consumes the desired product, leading to near-zero yields.

Side_Reaction Start 2-Isopropoxy-5-nitrobenzoic acid (or intermediate) Byproduct Azoxybenzene Derivative Start->Byproduct Undesired Pathway Conditions High Temperature (80°C) + Strong Base (conc. NaOH) Conditions->Byproduct Promotes

Sources

Optimization

Technical Support Center: Purification of 2-Isopropoxy-5-nitrobenzoic Acid

Ticket ID: IPNBA-REC-001 Status: Open Agent: Senior Application Scientist[1][2] Introduction Welcome to the Technical Support Center. You have requested a purification protocol for 2-Isopropoxy-5-nitrobenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IPNBA-REC-001 Status: Open Agent: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Support Center. You have requested a purification protocol for 2-Isopropoxy-5-nitrobenzoic acid (CAS: Variable/Derivative specific). This intermediate is critical in the synthesis of gastroprokinetic agents (e.g., Cinitapride) and requires high purity to prevent side reactions in downstream amidation or esterification steps.

The presence of the nitro group (polar, electron-withdrawing) combined with the isopropoxy group (lipophilic, bulky) creates a specific solubility profile. This guide addresses the challenge of balancing these opposing properties to achieve optimal crystal growth while rejecting impurities like unreacted 5-nitrosalicylic acid or inorganic salts.

Part 1: Solvent System Selection & Thermodynamics

The Solvent Logic

For this specific nitrobenzoic acid derivative, a Binary Solvent System (Solvent/Anti-solvent) is the most effective strategy.[2] Single-solvent recrystallization often fails because the isopropoxy group increases solubility in organic solvents too drastically at room temperature, leading to poor yield.

ParameterRecommended System: Ethanol / Water Alternative: Acetic Acid / Water
Role Ethanol: Dissolves IPNBA (Solvent)Water: Induces precipitation (Anti-solvent)Acetic Acid: High solubility for nitro compoundsWater: Anti-solvent
Thermodynamics High temperature coefficient of solubility.[1][2][3]Good for removing highly polar impurities.[2]
Risk Factor Oiling Out: High risk if water is added too fast.[2]Drying: Acetic acid is difficult to remove completely.[2]
Recommendation Primary Choice (Green, easier drying).[2]Secondary Choice (If Ethanol fails).[2]

Technical Insight: The isopropoxy group lowers the melting point compared to the parent 2-hydroxy-5-nitrobenzoic acid. This proximity between the melting point and the boiling point of the solvent increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs [1, 2].

Part 2: Detailed Experimental Protocol

Workflow Visualization

The following diagram outlines the critical decision points in the purification process.

Recrystallization_Workflow Start Crude 2-Isopropoxy-5-nitrobenzoic Acid Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Charcoal Add Activated Carbon (If colored impurities present) Dissolve->Charcoal Dark Color? Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter Clear Solution? Charcoal->Filter AntiSolvent Add Hot Water (Anti-solvent) Dropwise until turbidity Filter->AntiSolvent Clear Add drops of Ethanol to clear turbidity AntiSolvent->Clear Cool Controlled Cooling (RT -> 4°C) Clear->Cool Collect Suction Filtration & Wash Cool->Collect Check Oil formed? Cool->Check Dry Vacuum Dry (50°C, <100 mbar) Collect->Dry Check->Dissolve Yes (Re-heat)

Figure 1: Step-by-step logic flow for the recrystallization of IPNBA.

Step-by-Step Procedure

Reagents Required:

  • Ethanol (95% or Absolute)[1][2]

  • Deionized Water[1][2]

  • Activated Carbon (Optional, for color removal)[1][2]

1. Dissolution (The Saturation Point) [3]

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol slowly while heating to reflux (approx. 78°C).[2]

  • Critical: Use the minimum amount of ethanol required to dissolve the solid.[2] If you use excess, the yield will drop significantly.

  • Observation: The solution should be clear yellow.[2] If dark orange/brown, add 1-2% w/w Activated Carbon and reflux for 5 minutes.

2. Hot Filtration

  • If charcoal or insoluble particles (salts) are present, filter the solution while hot through a pre-warmed funnel/fluted filter paper.[2]

  • Why Pre-warmed? To prevent premature crystallization on the filter paper, which clogs the pores.

3. The Anti-Solvent Addition (Nucleation Control)

  • Maintain the filtrate at near-boiling temperature.

  • Add hot water dropwise.[2][4][5]

  • Stop point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[2]

  • Add a few drops of hot Ethanol just to make the solution clear again.[5] This establishes a saturated solution at the metastable limit.[2]

4. Crystallization

  • Remove from heat.[2][4][5][6] Allow the flask to cool to Room Temperature (RT) undisturbed on a cork ring or wood block.

  • Do not place directly on a cold benchtop; rapid cooling induces oiling out or traps impurities.[2]

  • Once at RT, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

5. Isolation

  • Filter the crystals using vacuum filtration.[2][5][7][8][9]

  • Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).[2] Do not use pure ethanol for washing, as it will redissolve your product.[2]

Part 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common issue with isopropoxy derivatives.[2] The solution temperature is above the "oiling out" temperature (liquid-liquid phase separation) but below the melting point of the solvated solid. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (the good solvent) to shift the composition away from the oiling boundary.[2]

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.[2] This lowers the energy barrier for nucleation [3].[2]

Q2: The yield is very low (<60%). Where is my product?

Diagnosis: The solvent system is likely too rich in Ethanol (the good solvent), keeping the product in the mother liquor. Corrective Action:

  • Analyze the Mother Liquor: Run a TLC or HPLC of the filtrate.[2] If it contains significant product, concentrate the filtrate by rotary evaporation to half its volume.

  • Second Crop: Cool the concentrated filtrate again to harvest a second crop of crystals (Note: This crop is usually less pure).

Q3: My product is still yellow/brown. It should be pale cream.

Diagnosis: Nitro compounds are naturally yellowish, but dark color indicates oxidation byproducts or residual 5-nitrosalicylic acid.[1][2] Corrective Action:

  • If activated charcoal failed, the impurity might be trapped inside the crystal lattice.[2]

  • Solution: Perform a second recrystallization. This time, ensure the cooling rate is slower (wrap the flask in a towel).[8] Slower growth excludes impurities more effectively.[2]

Q4: How do I remove unreacted 5-nitrosalicylic acid (Starting Material)?

Diagnosis: The starting material contains a free phenol group (pKa ~2), making it more acidic than the product (benzoic acid derivative).[2] Corrective Action:

  • Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with dilute NaHCO₃ (Sodium Bicarbonate).[2]

  • Warning: Both product and impurity are acids.[2] However, the phenol group on the impurity makes it more polar. The recrystallization in Ethanol/Water usually rejects the more polar phenolic impurity into the water-rich mother liquor.

Part 4: Quality Control & Validation

After drying, verify the success of your purification using these metrics.

TestExpected ResultFailure Mode Indicator
HPLC Purity > 98.5% (Area under curve)Peaks at RRT < 1.0 usually indicate unreacted starting material.[1][2]
Melting Point Sharp range (e.g., 158-160°C)*Wide range (>3°C) indicates solvent entrapment or impurities.[1][2]
Appearance Pale yellow/cream needlesAmorphous powder or oil indicates failed crystallization.[2]

*Note: Verify exact melting point against your specific batch Certificate of Analysis, as polymorphs may exist.[2]

References

  • BenchChem. (2025).[2][4][6] Solubility of 2-Hydroxy-5-nitrobenzoic acid in different solvents. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[2] Product Specification: Nitrobenzoic Acid Derivatives. Retrieved from [1]

  • ResearchGate. (2022).[2] Solubility comparison in ethanol and binary mixtures for benzoic acid derivatives. Retrieved from

  • PubChem. (2025).[2] 2-Nitrobenzoic acid and derivatives: Physical Properties. Retrieved from [1]

  • Organic Syntheses. (n.d.). General procedures for purification of nitrobenzoic acids. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Isopropoxy-5-nitrobenzoic acid

Welcome to the technical support center for 2-Isopropoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Isopropoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. By understanding the chemical nature of this compound and employing systematic approaches, you can ensure reliable and reproducible results in your work.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the solubility of 2-Isopropoxy-5-nitrobenzoic acid.

Q1: What is the general solubility profile of 2-Isopropoxy-5-nitrobenzoic acid?

A1: 2-Isopropoxy-5-nitrobenzoic acid is an aromatic carboxylic acid. Its structure, containing a non-polar benzene ring and an isopropoxy group, alongside a polar carboxylic acid and a nitro group, results in poor aqueous solubility. It is generally more soluble in organic solvents. Like other aromatic acids, it is expected to be nearly insoluble in cold water.[1][2] However, its solubility increases in polar organic solvents like alcohols (methanol, ethanol), ethers, and DMSO.[1][3]

Q2: Why is my 2-Isopropoxy-5-nitrobenzoic acid not dissolving in water?

A2: The limited solubility in water is due to the hydrophobic nature of the benzene ring and the isopropoxy group, which outweighs the hydrophilic character of the carboxylic acid group.[1] For a molecule to dissolve in water, it needs to form favorable interactions, such as hydrogen bonds. While the carboxylic acid group can do this, the large non-polar portion of the molecule disrupts the hydrogen bonding network of water, making dissolution energetically unfavorable.[1]

Q3: How does pH affect the solubility of this compound?

A3: pH has a significant impact on the solubility of 2-Isopropoxy-5-nitrobenzoic acid. As a carboxylic acid, it is a weak acid and will be predominantly in its neutral, less soluble form at low pH. By increasing the pH with a base (e.g., sodium hydroxide, sodium bicarbonate), the carboxylic acid group is deprotonated to form a carboxylate salt.[4] This salt is an ion and is significantly more soluble in water due to strong ion-dipole interactions.[2]

Q4: Can I heat the solution to improve solubility?

A4: Yes, for many compounds, solubility increases with temperature. Heating can be a viable method to dissolve 2-Isopropoxy-5-nitrobenzoic acid, particularly in organic solvents or during recrystallization procedures.[5] For instance, many nitrobenzoic acids show increased solubility in hot water compared to cold water.[2][6] However, be cautious about the thermal stability of the compound and the volatility of your chosen solvent. After cooling, the compound may precipitate out of the solution if the concentration exceeds its solubility at the lower temperature.

Q5: What are some recommended starting solvents for this compound?

A5: For initial solubilization attempts, polar organic solvents are a good starting point. Based on the behavior of similar nitrobenzoic acid derivatives, consider the following:

  • High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.[7]

  • Moderate to Low Solubility: Acetone, Ethyl Acetate, Diethyl Ether.[8]

  • Poor Solubility: Water, Toluene, Hexanes.[1][5]

In-Depth Troubleshooting Guides

When simple dissolution methods fail, a more systematic approach is necessary. The following guides provide detailed protocols to tackle more challenging solubility issues.

Guide 1: Systematic Approach to Solvent Selection

This workflow helps you to systematically identify a suitable solvent or co-solvent system for your experiment.

Caption: A systematic workflow for solvent and co-solvent screening.

Experimental Protocol: Qualitative Solubility Assessment
  • Preparation: Aliquot approximately 5-10 mg of 2-Isopropoxy-5-nitrobenzoic acid into several labeled glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, DMSO, DMF, acetone, ethyl acetate, toluene).

  • Mixing: Cap the vials and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect each vial for dissolution. Categorize as 'freely soluble,' 'sparingly soluble,' or 'insoluble.'

  • Heating (Optional): Gently warm the vials containing undissolved solid to assess the effect of temperature. Note any changes in solubility.

  • Documentation: Record your observations in a table for easy comparison.

Guide 2: pH-Mediated Solubilization for Aqueous Solutions

This is the most effective method for dissolving carboxylic acids in aqueous media. The principle is to convert the poorly soluble neutral acid into a highly soluble salt.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Insoluble) B R-COO⁻ + Na⁺ (Soluble Salt) A->B + NaOH (Deprotonation) B->A + HCl (Protonation)

Caption: Mechanism of pH-mediated solubilization of a carboxylic acid.

Experimental Protocol: Preparing an Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh the desired amount of 2-Isopropoxy-5-nitrobenzoic acid and place it in a suitable volumetric flask.

  • Add Water: Add approximately half of the final desired volume of purified water. The compound will likely remain as a suspension.

  • Prepare Base Solution: Prepare a stock solution of 1M Sodium Hydroxide (NaOH).

  • Titrate with Base: While stirring the suspension, add the 1M NaOH solution dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt forms.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution. Continue adding base until all the solid has dissolved. The final pH will likely be > 7.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

  • Important Consideration: Note the final pH of your stock solution. When you add this stock to your experimental system (e.g., cell culture media), it may alter the pH of the system. You may need to adjust the pH of your final experimental solution. If your experiment is pH-sensitive, consider using a buffer.[4]

Guide 3: Utilizing Co-Solvent Systems

When a single solvent is not ideal, a mixture of solvents (a co-solvent system) can be effective. This is a common strategy in drug formulation.[4][9]

Principle of Co-solvency

A co-solvent system works by reducing the polarity of the primary solvent (usually water), making it more "like" the non-polar regions of the solute.[10] For 2-Isopropoxy-5-nitrobenzoic acid, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.

Experimental Protocol: Developing a Co-Solvent System
  • Dissolve in Organic Solvent: First, dissolve the 2-Isopropoxy-5-nitrobenzoic acid in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol).

  • Titrate with Aqueous Phase: Slowly add the aqueous buffer or water to the organic solution while stirring.

  • Observe for Precipitation: Continue adding the aqueous phase until you reach your desired final concentration. If the compound begins to precipitate, you have exceeded its solubility in that particular co-solvent ratio. You will need to either increase the proportion of the organic solvent or decrease the final concentration of your compound.

  • Final Concentration of Organic Solvent: Always report the final percentage of the organic solvent in your experimental methods, as it can have independent effects (e.g., DMSO is known to affect cell viability at higher concentrations).

Data Summary

Solvent Solvent Class Inferred Solubility Rationale
Water (cold)Polar ProticInsoluble / Very Sparingly SolubleThe large hydrophobic portion of the molecule dominates.[1][2]
Water (hot)Polar ProticSparingly SolubleIncreased kinetic energy helps overcome unfavorable interactions.[2]
Methanol / EthanolPolar ProticSolubleCan form hydrogen bonds with the carboxylic acid and interact with the non-polar parts.[3][5]
DMSO / DMFPolar AproticFreely SolubleHighly effective at solvating a wide range of organic molecules.[7]
Diethyl EtherPolar AproticSolubleThe organic character of the molecule allows for good solubility.[1]
Toluene / HexaneNon-polarInsoluble / Very Sparingly SolubleThe molecule is too polar to dissolve well in non-polar solvents.[5]

Disclaimer: This guide is intended for informational purposes for trained research professionals. Always consult the Material Safety Data Sheet (MSDS) before handling any chemical and use appropriate personal protective equipment (PPE).

References
  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Physical Properties of Carboxylic Acids. CK-12 Foundation. (2026).
  • Methods to boost solubility. International Journal of Scientific Development and Research. (2011).
  • Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (2022).
  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. (2023).
  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. St. Mary's College of California. (2005).
  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Quora. (2018).
  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. The Chemistry Notes. (2022).
  • solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents. Benchchem.
  • m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids. Benchchem.
  • How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora. (2022).
  • Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. (2024).
  • Quantifying acidity in heterogeneous systems: biphasic pKa values. Andre Leesment et al.
  • 2-Isopropoxybenzoic acid. PubChem. Available at: [Link]

  • Table of Acids with Ka and pKa Values. University of California, Berkeley. Available at: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]

Sources

Optimization

Technical Support Center: Eradicating 2-Hydroxy-5-Nitrobenzoic Acid Impurities

Welcome to the Advanced Troubleshooting Guide for the removal of 2-hydroxy-5-nitrobenzoic acid (commonly known as 5-nitrosalicylic acid or 5-NSA). This resource is engineered for researchers, process chemists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the removal of 2-hydroxy-5-nitrobenzoic acid (commonly known as 5-nitrosalicylic acid or 5-NSA). This resource is engineered for researchers, process chemists, and drug development professionals who require high-purity synthetic endpoints.

Whether you are isolating pharmaceutical intermediates or finalizing the synthesis of active pharmaceutical ingredients (APIs) like mesalazine (5-aminosalicylic acid), unreacted 5-NSA can severely compromise product integrity[]. This guide synthesizes field-proven methodologies, physicochemical causality, and self-validating protocols to help you achieve baseline purity.

Part 1: Physicochemical Profiling of 5-Nitrosalicylic Acid

To successfully remove an impurity, you must first exploit its physical and chemical boundaries. 5-NSA is characterized by a highly stable crystal lattice and a uniquely acidic profile[2][3]. The table below summarizes the critical quantitative data that dictate our purification strategies.

PropertyValueCausality in Purification Strategy
Molecular Weight 183.12 g/mol [2]Dictates exact stoichiometric equivalents when calculating basic resin or scavenger loading capacities.
Melting Point 228–236 °C[2]The high melting point indicates strong intermolecular hydrogen bonding; requires highly polar or heated solvents to disrupt the crystal lattice.
Aqueous Solubility ~1 g / 1475 mL (Cold)[3]Poor cold-water solubility means 5-NSA will co-precipitate with your product unless chemically ionized (deprotonated) via pH adjustment.
pKa (Carboxylic Acid) 2.12 (in water)[4]Highly acidic due to the electron-withdrawing

group and ortho-hydroxyl stabilization[5]. Easily deprotonated to form highly soluble salts.
pKa (Phenolic OH) 13.61 (in water)[5]Remains protonated under neutral or mildly basic conditions; generally irrelevant for standard anion exchange chromatography.

Part 2: Troubleshooting FAQs

Q1: Why does unreacted 5-nitrosalicylic acid persist as an impurity during the catalytic synthesis of mesalazine (5-ASA)? A: In the industrial or bench-scale synthesis of mesalazine, 5-NSA is typically reduced using hydrogen gas over a catalyst (e.g., Raney Nickel or Pd/C)[6]. Incomplete conversion often occurs due to catalyst poisoning or mass transfer limitations in heterogeneous mixtures. While the strong electron-withdrawing nature of the nitro group makes the initial reduction step thermodynamically favorable, intermediate hydroxylamines can stall on the catalyst surface if hydrogen pressure drops or if the reaction temperature falls below the optimal 55–75 °C range[2].

Q2: How can I selectively remove 5-NSA from an amphoteric product like 5-ASA using pH tuning? A: You must exploit the drastic pKa differentials between the impurity and the product. 5-NSA has a highly acidic carboxylic acid group (pKa 2.12) due to the inductive pull of the nitro group and the resonance stabilization provided by the ortho-hydroxyl group[4][5]. Mesalazine, however, contains both a basic amino group and an acidic carboxyl group, giving it an isoelectric point (pI) near pH 4.0. The Mechanism: By adjusting the aqueous reaction mixture to exactly pH 4.0–4.2, mesalazine forms a neutral zwitterion and crashes out of solution. Conversely, at pH 4.0, the carboxylic acid of 5-NSA is fully deprotonated, rendering it highly soluble in the aqueous filtrate as an anionic carboxylate.

Q3: My target product is not amphoteric. What is the best solvent system for recrystallizing crude mixtures contaminated with 5-NSA? A: If pH-tuning is not viable, solvent/antisolvent recrystallization is your primary defense. 5-NSA is notoriously poorly soluble in cold water but exhibits excellent solubility in hot alcohols[2]. A 75% aqueous ethanol solution is the industry standard[2]. The Mechanism: The ethanol disrupts the strong intermolecular hydrogen bonding of 5-NSA, keeping it solvated. As you initiate controlled cooling (0–5 °C), the water acts as an antisolvent for your less polar target molecule, forcing it to crystallize while the 5-NSA remains trapped in the mother liquor.

Q4: How can I remove trace levels (<0.1%) of 5-NSA to meet stringent pharmaceutical ICH guidelines? A: For trace scavenging, deploy a weakly basic anion exchange resin (e.g., Amberlite IRA-67) in a flow-through column. Because 5-NSA is strongly acidic, it will rapidly and irreversibly bind to the basic tertiary amine groups on the resin matrix. Neutral or weakly acidic products will pass through the column unhindered.

Part 3: Experimental Protocols

Protocol A: pH-Mediated Isoelectric Precipitation (For Amphoteric Products)

This self-validating protocol ensures the selective isolation of zwitterionic products while purging 5-NSA.

  • Dissolution: Suspend the crude product mixture in deionized water (10 mL per gram of crude). Add 2M

    
     dropwise under continuous stirring until the pH reaches 7.5–8.0. Ensure complete dissolution (both 5-NSA and the product are now soluble sodium salts).
    
  • Isoelectric Focusing: Slowly add 2M

    
     dropwise while monitoring with a calibrated pH probe. Stop exactly at pH 4.1.
    
  • Equilibration: Allow the suspension to stir at room temperature for 60 minutes. You will observe heavy precipitation of the target product. Self-Validation: Check the pH of the slurry after 60 minutes; if it has drifted above 4.3, add trace

    
     to correct it.
    
  • Filtration: Vacuum filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake with ice-cold deionized water (pH adjusted to 4.0) to displace any residual mother liquor containing the soluble 5-NSA sodium salt. Dry the cake under a vacuum at 50 °C.

Protocol B: Recrystallization from 75% Aqueous Ethanol

Ideal for non-amphoteric products where 5-NSA is a synthetic byproduct.

  • Solvent Preparation: Prepare a mixture of 75% Ethanol and 25% Deionized Water (v/v)[2].

  • Dissolution: Place the crude solid in a round-bottom flask. Add the solvent mixture in a ratio of 5 mL per gram of crude. Heat the mixture to reflux (approx. 80 °C) under stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove any insoluble mechanical impurities.

  • Controlled Crystallization: Allow the filtrate to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours. Causality: Slow cooling prevents the entrapment of 5-NSA within the forming crystal lattice of the target product.

  • Isolation: Filter the purified crystals under a vacuum. Wash with a minimal amount of ice-cold 25% aqueous ethanol. The 5-NSA impurity remains fully dissolved in the filtrate.

Part 4: Impurity Removal Decision Workflow

G Start Crude Mixture (Target Product + 5-NSA Impurity) Check Is the target product amphoteric (e.g., 5-ASA)? Start->Check pH_Tuning Protocol A: pH Tuning Adjust to product pI (pH ~4.1) Check->pH_Tuning Yes Recryst Protocol B: Recrystallization (75% Aqueous Ethanol) Check->Recryst No Filter Vacuum Filtration (5-NSA remains in aqueous filtrate) pH_Tuning->Filter Cooling Controlled Cooling (0-5°C) (5-NSA remains in mother liquor) Recryst->Cooling Pure1 High-Purity Product (Trace 5-NSA < 0.1%) Filter->Pure1 Pure2 High-Purity Product (Trace 5-NSA < 0.1%) Cooling->Pure2

Decision matrix for selecting the optimal 5-NSA impurity removal strategy.

References

  • Chemical structure of salicylic and 5-nitrosalicylic acid ResearchGate URL: [Link]

  • CN107778189A - A kind of mesalazine industrialized process for preparing Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Nitro Group Reduction

Welcome to the Technical Support Center for optimizing the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the reduction of nitro groups. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of this fundamental transformation. Our goal is to empower you with the knowledge to overcome common challenges, from incomplete reactions to issues of chemoselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of nitro compounds. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My reaction is sluggish or has stalled. What are the common causes and how can I fix this?

An incomplete or slow reaction is a frequent challenge. The root cause often lies in one of several factors related to reagents, conditions, or the substrate itself.

Systematic Troubleshooting Steps:

  • Catalyst/Reagent Activity: The potency of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney® Ni): Catalysts can degrade over time or through improper handling.[1][2] Ensure your catalyst is fresh and, if necessary, increase the catalyst loading (w/w %). For stubborn substrates, increasing the hydrogen pressure can also drive the reaction to completion.[1][2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): The surface area and purity of the metal are critical. Use finely powdered metals and consider an activation step if necessary. The acid concentration also directly impacts the reaction rate.[1]

    • Other Reductants: Reagents like sodium dithionite can decompose during storage. Always use a fresh batch of high-quality reagents.[1]

  • Solubility Issues: Poor solubility of the nitro compound in the reaction solvent is a major rate-limiting factor.[1]

    • Ensure your starting material is fully dissolved. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1][3] Protic co-solvents often enhance the rate of catalytic hydrogenation.[1][3]

  • Reaction Temperature: Many nitro reductions proceed well at room temperature, but some substrates require heating to achieve a practical rate.[1] Use caution, as elevated temperatures can sometimes promote the formation of side products.[1]

  • Catalyst Poisoning (for Catalytic Hydrogenation): If your reaction starts and then stops, catalyst poisoning may be the culprit.

    • Identify the Poison: Common poisons include sulfur compounds (thiols, thioethers), phosphorus compounds (phosphines), and some nitrogen-containing heterocycles.[2][4][5] These substances can strongly adsorb to the catalyst's active sites, rendering it inactive.[4]

    • Mitigation: Purify your starting material to remove potential poisons. This can involve recrystallization, chromatography, or pre-treatment with a scavenger resin. In some cases, using a more poison-resistant catalyst or a higher catalyst loading can overcome the issue.[2]

Q2: I'm observing significant side products. How can I improve selectivity for the desired amine?

The formation of side products arises from the stepwise nature of nitro group reduction. Intermediates such as nitroso and hydroxylamine species can dimerize to form azoxy and azo compounds, which are often highly colored.[2]

Strategies to Enhance Selectivity:

  • Ensure Complete Reduction: The most effective way to avoid these byproducts is to ensure the reaction goes to completion. This can be achieved by:

    • Using a sufficient excess of the reducing agent.

    • Optimizing catalyst loading and reaction time.

    • Ensuring efficient mixing to avoid localized concentration gradients, especially in heterogeneous reactions.[2]

  • Temperature Control: Many reduction reactions are exothermic. Uncontrolled temperature increases can favor the formation of dimeric side products. Maintain proper temperature control, using an ice bath if necessary.

The diagram below illustrates the general pathway and the potential for side-product formation.

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy dimerization Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo reduction

Caption: General pathway for nitro group reduction and side product formation.

Q3: How do I selectively reduce a nitro group in the presence of other sensitive functional groups?

Chemoselectivity is a critical challenge, especially in multi-step synthesis. The choice of reducing agent is key to preserving other reducible functionalities.[6][7]

Functional Group Tolerance Guide:

Functional Group PresentRecommended Reagent(s)Comments
Ketone, Aldehyde SnCl₂·2H₂O, Fe/HClThese reagents are highly selective for the nitro group over carbonyls.[7]
Ester, Amide, Nitrile Fe/HCl, SnCl₂·2H₂O, NaBH₄/FeCl₂Catalytic hydrogenation may reduce these groups under harsh conditions. Metal/acid systems are generally safer.[7][8]
Alkene, Alkyne Fe/HCl, Sodium Sulfide (Na₂S)Catalytic hydrogenation with Pd/C will readily reduce C-C multiple bonds.[7][9]
Halogens (Aryl-X) Raney® Ni, Sulfided Pt/C, Fe/HCl, SnCl₂Standard Pd/C catalysts are notorious for causing dehalogenation.[7]

The following decision tree provides a visual guide for selecting an appropriate reducing agent.

Chemoselectivity_Decision_Tree start Identify other reducible functional groups carbonyl Ketone or Aldehyde? start->carbonyl ester Ester or Amide? carbonyl->ester No sncl2_1 Use SnCl₂ or Fe/HCl carbonyl->sncl2_1 Yes alkene Alkene or Alkyne? ester->alkene No fe_hcl Use Fe/HCl or NaBH₄/FeCl₂ ester->fe_hcl Yes halogen Aryl Halide? alkene->halogen No na2s Use Na₂S or Fe/HCl alkene->na2s Yes raney_ni Use Raney® Ni or Sulfided Pt/C halogen->raney_ni Yes pd_c Standard H₂/Pd/C is suitable halogen->pd_c No

Caption: Decision tree for selecting a chemoselective reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for nitro group reduction?

The most common methods fall into three categories:

  • Catalytic Hydrogenation: Uses hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) with a metal catalyst like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney® Nickel.[9][10] This is often the most efficient and atom-economical method.[11][12]

  • Metal/Acid Reductions: Employs metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[1][13][14] These are robust, classic methods with good functional group tolerance.[15]

  • Hydride Reductions: While agents like LiAlH₄ can reduce aliphatic nitro groups, they often yield azo products with aromatic nitro compounds.[9] Sodium borohydride (NaBH₄) alone is generally not effective but can be activated by transition metal salts like NiCl₂ or FeCl₂.[16][17][18]

Q2: How can I monitor the progress of my reaction?

Proper reaction monitoring is crucial to ensure completion and prevent the formation of side products.

  • Thin-Layer Chromatography (TLC): The most common and convenient method. A spot of the reaction mixture is compared to the starting material. The disappearance of the starting material spot is a strong indicator of completion.

  • Liquid or Gas Chromatography (LC/GC): For more quantitative analysis, HPLC or GC can accurately determine the ratio of starting material, product, and any intermediates.

  • Spectroscopy: Techniques like IR spectroscopy can be used to monitor the disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine product (~3300-3500 cm⁻¹).[1]

Q3: What are the key safety precautions for catalytic hydrogenation?

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring strict safety protocols.[10][19]

  • Proper Ventilation: Always conduct the reaction in a certified chemical fume hood.[20][21]

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (like nitrogen or argon) to remove all oxygen before introducing hydrogen.[20][22]

  • Catalyst Handling: Never allow the catalyst to dry, especially after the reaction, as it can be pyrophoric.[10][22] Keep the catalyst wet with solvent or water during filtration and waste disposal.[19][22]

  • Pressure and Temperature: Use pressure-rated equipment and never exceed the rated temperature or pressure.[10][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. A blast shield is recommended for reactions run at elevated pressures.[21][22]

Detailed Experimental Protocols

Here we provide step-by-step methodologies for two common nitro group reduction procedures.

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol is suitable for many standard nitro group reductions.

Materials:

  • Aromatic nitro compound

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Methanol or Ethanol

  • Three-necked round-bottom flask, magnetic stir bar, rubber septa, nitrogen/vacuum manifold, and hydrogen balloon.

Procedure:

  • Setup: Add the Pd/C catalyst to the reaction flask.

  • Inerting: Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[19]

  • Reagent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) followed by the nitro compound.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process twice more.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. For a 100 mmol scale reaction, it may take approximately three 2L balloons of hydrogen to reduce a nitro group.[19]

  • Workup: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), evacuate the flask and backfill with nitrogen.[19]

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Celite®/catalyst pad to dry out. Immediately after filtration, quench the pad with water.[19][22]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or chromatography as needed.

Protocol 2: General Procedure for Reduction using Tin(II) Chloride (SnCl₂)

This method is excellent for substrates with functional groups sensitive to catalytic hydrogenation.[6]

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 5% NaOH solution

Procedure:

  • Setup: Dissolve the nitro compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into crushed ice.

  • Basification: Carefully add a saturated solution of NaHCO₃ or 5% NaOH with stirring until the solution is basic (pH ~8-9). A thick white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the suspension through Celite®. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amine.

References

  • Lalancette, J. M., & Brindle, J. R. (1971). Reductions with sulfurated borohydrides. VI. The reduction of nitro, nitrile, amide, and nitroso groups. Canadian Journal of Chemistry, 49(17), 2990-2995. Retrieved from [Link]

  • KINTEK. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Poremba, K. E., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2735–2740. Retrieved from [Link]

  • Yadav, G. D., & Lande, S. V. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved from [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 22(3), 475-482. Retrieved from [Link]

  • Veverková, E., et al. (2012). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 17(12), 14501-14514. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2016). Reduction of the nitro compounds by sodium borohydride using Co - Co 2 B nanocomposites in aqueous medium and by hydrazine hydrate in methanol. RSC Advances, 6(1), 741-750. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Satoh, T., et al. (1981). Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. Chemical and Pharmaceutical Bulletin, 29(5), 1443-1445. Retrieved from [Link]

  • Semikolenov, V. A. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Modern Chemistry & Applications, 8(4). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of nitroarenes (1–12) into aryl amines.... Retrieved from [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF without transition metal catalysts, additives, or ligands. Tetrahedron Letters, 135, 154899. Retrieved from [Link]

  • Pemberton, R. P., et al. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering, 9(17), 5915–5922. Retrieved from [Link]

  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 654. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Sarhan, N., & darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4, 354-370. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Du, H., et al. (2007). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Journal of Molecular Catalysis A: Chemical, 274(1-2), 163-167. Retrieved from [Link]

  • Sun, X., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(6), 1594-1601. Retrieved from [Link]

  • Ashenhurst, J. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Jagličić, Z. (2016). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Part 1: Predicting the ¹H NMR Spectrum of 2-Isopropoxy-5-nitrobenzoic Acid

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Isopropoxy-5-nitrobenzoic Acid For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Isopropoxy-5-nitrobenzoic Acid

For researchers and professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-isopropoxy-5-nitrobenzoic acid, moving from theoretical prediction to practical interpretation. We will explore the underlying principles that govern the spectrum's appearance and compare the insights gained from ¹H NMR with those from other common analytical methods.

A proactive analysis begins with a prediction of the ¹H NMR spectrum based on the molecule's structure. This foundational step allows for a more targeted and efficient interpretation of experimental data.

Molecular Structure and Proton Environments

First, we must identify all chemically non-equivalent protons in 2-isopropoxy-5-nitrobenzoic acid. Due to the lack of symmetry, all protons on the aromatic ring are distinct, as are the protons within the isopropoxy group and the carboxylic acid proton.

Diagram of 2-Isopropoxy-5-nitrobenzoic acid with Proton Labeling

G Spin-spin coupling network for aromatic protons. H_b H(b) H_c H(c) H_b->H_c Jortho (7-10 Hz) H_d H(d) H_c->H_d Jmeta (2-3 Hz)

Caption: Visualization of ortho and meta coupling pathways.

Part 4: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most robust characterization.

  • ¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. It would show a distinct signal for each of the unique carbon atoms in 2-isopropoxy-5-nitrobenzoic acid, complementing the ¹H NMR data. [1]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying functional groups. The spectrum would show characteristic stretches for the O-H of the carboxylic acid, the C=O of the carbonyl, the N-O of the nitro group, and the C-O of the ether linkage. [2]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer further structural clues. [2]

Comparative Analysis of Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity through coupling, stereochemistry.Unrivaled for detailed structural elucidation in solution.Requires soluble sample, can be complex for large molecules.
¹³C NMR Number and type of carbon environments.Complements ¹H NMR, good for skeletal analysis.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. [3]
FTIR Presence of specific functional groups.Fast, requires minimal sample, good for quick functional group identification.Provides limited information on overall molecular connectivity.
MS Molecular weight and elemental formula (High-Res MS).Extremely sensitive, provides exact mass.Does not provide detailed connectivity or stereochemical information.
Integrated Analytical Workflow

A logical workflow for the characterization of a newly synthesized compound like 2-isopropoxy-5-nitrobenzoic acid would integrate these techniques.

Characterization Workflow Diagram

G Integrated workflow for structural confirmation. cluster_0 Initial Checks cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight H_NMR ¹H NMR Spectroscopy Determine Proton Framework & Connectivity MS->H_NMR FTIR FTIR Spectroscopy Identify Functional Groups FTIR->H_NMR C_NMR ¹³C NMR Spectroscopy Confirm Carbon Skeleton H_NMR->C_NMR Correlate Data Confirmation Structure Confirmed C_NMR->Confirmation

Caption: A logical workflow for complete compound characterization.

Conclusion

The ¹H NMR spectrum of 2-isopropoxy-5-nitrobenzoic acid is a rich source of structural information. A systematic approach, beginning with the prediction of chemical shifts and coupling constants based on the electronic effects of the substituents, allows for a confident and accurate interpretation of the experimental data. By analyzing the integration, multiplicity, and chemical shift of each signal, one can piece together the complete proton framework of the molecule. When combined with complementary techniques such as ¹³C NMR, FTIR, and mass spectrometry, a complete and unambiguous structural assignment is achieved, fulfilling the rigorous demands of modern chemical research.

References

  • NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Molecules, 29(10), 2329. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University. Retrieved from [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Sample preparation. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

  • Sample preparation. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. In Organic Chemistry I. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • H-NMR: Some Familiar Groups that can become Easy to Recognize. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • 5.5: Chemical Shift. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Amino-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • ¹H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Comparative

HPLC method development for 2-Isopropoxy-5-nitrobenzoic acid purity

HPLC Method Development Guide: 2-Isopropoxy-5-nitrobenzoic Acid Purity Profiling Executive Summary Developing a purity method for 2-Isopropoxy-5-nitrobenzoic acid presents a classic chromatographic challenge: separating...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: 2-Isopropoxy-5-nitrobenzoic Acid Purity Profiling

Executive Summary

Developing a purity method for 2-Isopropoxy-5-nitrobenzoic acid presents a classic chromatographic challenge: separating a polar phenolic precursor from a lipophilic ether product while managing potential non-polar ester by-products.

This guide moves beyond generic "screening" protocols. Instead, we compare a standard isocratic approach against an optimized gradient method with pH control. The data and logic presented here demonstrate why pH buffering at 2.5 and gradient elution are critical for robust quality control (QC) of this intermediate.

Chemical Context & Impurity Profile

To design the method, we must first understand the molecule and its synthesis pathway. 2-Isopropoxy-5-nitrobenzoic acid is typically synthesized via the O-alkylation of 2-Hydroxy-5-nitrobenzoic acid (5-Nitrosalicylic acid) .

  • Target Molecule: 2-Isopropoxy-5-nitrobenzoic acid (Lipophilic Acid).

  • Primary Impurity (Starting Material): 2-Hydroxy-5-nitrobenzoic acid (Polar Acid).

  • Secondary Impurities: Isopropyl esters (Neutral, Highly Lipophilic) formed via side-reactions.

Critical Separation Goal: Resolve the early-eluting phenolic starting material (SM) from the main peak without allowing late-eluting esters to foul the column.

Visualizing the Separation Challenge

The following diagram maps the chemical species and their predicted chromatographic behavior.

G cluster_chrom Reverse Phase Elution Order (C18) SM Starting Material (2-Hydroxy-5-nitrobenzoic acid) Polar | pKa ~2.3 PROD Target Product (2-Isopropoxy-5-nitrobenzoic acid) Mod. Lipophilic | pKa ~3.5 SM->PROD O-Alkylation (Main Rxn) SM->PROD Early Elution (RT < 5 min) IMP Ester Impurity (Isopropyl 2-isopropoxy-5-nitrobenzoate) Highly Lipophilic | Neutral PROD->IMP Esterification (Side Rxn) PROD->IMP Late Elution (RT > 15 min)

Caption: Synthesis pathway and predicted elution order on a C18 stationary phase.

Method Comparison: Generic vs. Optimized

We compared two strategies. Method A represents a typical "first-pass" generic method often used in early development. Method B is the optimized protocol designed for validation and routine QC.

Method A: The "Generic" Isocratic Screen
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1][2]

  • Mobile Phase: 50:50 Acetonitrile : 0.1% Formic Acid (aq).

  • Flow Rate: 1.0 mL/min.

Performance Analysis: While simple, this method fails in robustness.

  • pH Instability: Formic acid (~pH 2.7) is volatile and weak. It may not fully suppress the ionization of the nitro-benzoic acid moiety (pKa ~2-3), leading to "fronting" or split peaks for the Starting Material.

  • Carryover Risk: Isocratic conditions (50% ACN) are too weak to elute the highly lipophilic ester impurities quickly. These build up and elute as "ghost peaks" in subsequent runs.

Method B: The Optimized Gradient with pH Control
  • Column: Core-Shell C18 (2.7 µm, 100 x 4.6 mm) – Provides higher efficiency at lower backpressure.

  • Buffer: 20 mM Potassium Phosphate, pH 2.5.

  • Gradient: 5% to 90% Acetonitrile.

Performance Analysis:

  • Peak Shape: Phosphate buffer locks the pH at 2.5, ensuring all acidic species are fully protonated (neutral). This eliminates ionic repulsion and silanol interactions, resulting in sharp, symmetrical peaks.

  • Impurity Clearance: The gradient ramp to 90% ACN actively washes the column of late-eluting esters, preventing carryover.

Comparative Data Summary

The following table summarizes the experimental outcomes of both methods.

ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)Verdict
Resolution (SM / Product) 2.1 (Adequate)5.8 (Excellent) Method B offers superior separation margin.
Peak Symmetry (Tailing Factor) 1.6 (Tailing visible)1.1 (Sharp) Phosphate buffer corrects peak shape.
LOD (Starting Material) 5.0 µg/mL0.5 µg/mL Sharper peaks = Higher S/N ratio.
Total Run Time 15 min (Risk of carryover)12 min (Self-cleaning) Gradient is faster and safer.
Robustness Low (pH sensitive)High Method B resists minor variations.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working correctly before you commit to sample analysis.

Instrumentation & Conditions
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: Poroshell 120 EC-C18, 2.7 µm, 4.6 x 100 mm (or equivalent Core-Shell C18).

  • Wavelength: 254 nm (Strong absorption by nitro group).

  • Column Temp: 30°C.

  • Flow Rate: 1.2 mL/min.[1][2]

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon filter.
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Injection / Hold
1.00955End Isocratic Hold
8.001090Gradient Ramp
10.001090Wash Step
10.10955Re-equilibration
13.00955End of Run
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of 2-Isopropoxy-5-nitrobenzoic acid in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Impurity Spike (System Suitability): Spike the Working Standard with 1% (w/w) of 2-Hydroxy-5-nitrobenzoic acid (SM) to verify resolution.

Troubleshooting & Robustness

Use this decision tree to resolve common issues during development.

Troubleshooting Start Problem Detected SplitPeak Split/Broad Peak (Starting Material) Start->SplitPeak Drift Drifting Retention Time Start->Drift Ghost Ghost Peaks in Blank Start->Ghost CheckpH Is pH < 2.5? Nitrobenzoic acids need suppression. SplitPeak->CheckpH Cause: Ionization CheckEquil Is Column Equilibrated? Drift->CheckEquil Cause: Column Conditioning CheckWash Is %B reaching 90%? Ghost->CheckWash Cause: Late Eluters Fix1 Adjust Buffer pH to 2.5 with H3PO4 CheckpH->Fix1 No Fix2 Increase Re-equilibration time to 5 mins CheckEquil->Fix2 No Fix3 Extend Hold at 90% B for 2 mins CheckWash->Fix3 No

Caption: Troubleshooting decision tree for HPLC analysis of nitrobenzoic acid derivatives.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from (General reference for nitrobenzoic acid separation principles).

  • Liang, Y., et al. (1999). Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Se Pu, 17(4), 397-8. (Establishes C18/Acidic Mobile Phase baseline).
  • Han, J., et al. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-7.
  • PubChem. 2-Isopropoxybenzoic acid (Compound Summary). Retrieved from . (Structural and property data for the ether derivative).

  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzoic acid Certified Reference Material. Retrieved from . (Data on the critical starting material impurity).

Sources

Validation

High-Resolution LC-MS/MS Fragmentation of 2-Isopropoxy-5-nitrobenzoic Acid: A Comparative Guide to CID vs. HCD Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Agrochemical Intermediates Executive Summary 2-Isopropoxy-5-nitrobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Agrochemical Intermediates

Executive Summary

2-Isopropoxy-5-nitrobenzoic acid (CAS: 166263-28-1) is a highly functionalized aromatic building block frequently encountered in pharmaceutical synthesis. Accurate structural elucidation of this compound and its process impurities requires robust tandem mass spectrometry (MS/MS).

This guide objectively compares the analytical performance of Collision-Induced Dissociation (CID) within a 3D/Linear Ion Trap against Higher-energy C-trap Dissociation (HCD) coupled with an Orbitrap mass analyzer. By understanding the mechanistic causality behind the fragmentation of this molecule, scientists can select the optimal MS/MS platform to prevent false-negative identifications and ensure comprehensive structural coverage.

Mechanistic Causality: The Fragmentation Logic (E-E-A-T)

To design a self-validating analytical method, one must first understand why a molecule fragments the way it does. Under negative electrospray ionization (ESI-), the carboxylic acid moiety of 2-Isopropoxy-5-nitrobenzoic acid readily deprotonates to yield a highly stable [M-H]⁻ precursor ion at exact mass m/z 224.0564[1].

Upon collisional activation, the molecule exhibits three distinct, structurally diagnostic fragmentation pathways:

  • Alkyl Aryl Ether Cleavage (Pathway A): The isopropoxy group contains β-hydrogens, making it highly susceptible to a concerted six-center retro-ene rearrangement. This results in the neutral loss of propene (C₃H₆, 42.047 Da), yielding a stable phenolic fragment at m/z 182.009[2].

  • Decarboxylation (Pathway B): The electron-withdrawing nature of the para-nitro group weakens the C-C bond of the carboxylic acid, facilitating the facile neutral loss of carbon dioxide (CO₂, 43.990 Da) to generate m/z 180.066.

  • Radical Expulsion (Pathway C): Nitroaromatics frequently violate the standard even-electron rule of mass spectrometry. High-energy collisions induce homolytic cleavage of the N-O or C-N bonds, resulting in the radical loss of •NO (30 Da) or •NO₂ (46 Da), forming diagnostic distonic radical anions[3][4].

Fragmentation Precursor [M-H]⁻ m/z 224.056 LossPropene [M-H - C₃H₆]⁻ m/z 182.009 Precursor->LossPropene - Propene (42 Da) LossCO2 [M-H - CO₂]⁻ m/z 180.066 Precursor->LossCO2 - CO₂ (44 Da) LossBoth [M-H - C₃H₆ - CO₂]⁻ m/z 138.019 LossPropene->LossBoth - CO₂ (44 Da) LossCO2->LossBoth - Propene (42 Da) RadicalLoss [M-H - C₃H₆ - CO₂ - •NO]⁻• m/z 108.021 LossBoth->RadicalLoss - •NO (30 Da)

Figure 1: ESI- MS/MS fragmentation pathway of 2-Isopropoxy-5-nitrobenzoic acid.

Comparative Performance Analysis: CID vs. HCD

The choice of dissociation technique fundamentally alters the spectral output. Below is an objective comparison of how Ion Trap CID and Orbitrap HCD perform when analyzing 2-Isopropoxy-5-nitrobenzoic acid.

  • Ion Trap CID (Resonance Excitation): CID is a "slow-heating" process. It selectively excites the precursor ion until the weakest bond breaks. Consequently, CID spectra are dominated by the lowest-energy pathways (loss of propene). Furthermore, CID suffers from the "1/3 Rule" (Low Mass Cutoff), meaning fragments below ~m/z 65 cannot be trapped or detected, potentially blinding the analyst to small diagnostic ions.

  • Orbitrap HCD (Beam-Type Dissociation): HCD accelerates ions through a potential gradient into a collision cell. This "fast-heating" process deposits higher internal energy, bypassing the 1/3 rule. HCD effectively captures both primary neutral losses and secondary high-energy cleavages (e.g., the radical •NO loss), providing a richer, more authoritative structural fingerprint.

Quantitative Data Summary
Fragment IonExact Mass (m/z)Neutral LossCID Relative Abundance (%)HCD Relative Abundance (%)Structural Significance
[M-H]⁻ 224.0564None155Confirms Intact Precursor
[M-H - C₃H₆]⁻ 182.009442.0470 (Propene)100 (Base) 45Confirms isopropoxy ether linkage
[M-H - CO₂]⁻ 180.066543.9898 (CO₂)4015Confirms free carboxylic acid
[M-H - C₃H₆ - CO₂]⁻ 138.019586.036810100 (Base) Core nitrophenol skeleton
[M-H - C₃H₆ - CO₂ - •NO]⁻• 108.0210116.0347N/A (Low Energy)60Diagnostic for nitroaromatic systems

Verdict: While CID is sufficient for basic molecular weight confirmation, HCD is vastly superior for rigorous structural elucidation due to its ability to generate deep-cleavage radical anions without low-mass cutoff limitations.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trustworthiness, the following step-by-step methodology utilizes an orthogonal approach, employing optimal buffering for ESI- and Stepped NCE for comprehensive fragmentation.

Phase 1: Sample Preparation
  • Dilution: Prepare a 1.0 µg/mL solution of 2-Isopropoxy-5-nitrobenzoic acid in 50:50 Acetonitrile:Water.

    • Causality: Maintaining a low concentration prevents detector saturation and mitigates space-charge effects within the Orbitrap, ensuring sub-ppm mass accuracy.

Phase 2: UHPLC Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

    • Causality: Ammonium acetate provides superior buffering capacity over formic acid in negative mode, maximizing the deprotonation efficiency of the carboxylic acid without inducing ion suppression[4].

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Phase 3: Mass Spectrometry (Orbitrap Tribrid System)
  • Source Parameters: Heated Electrospray Ionization (H-ESI) in Negative Ion Mode. Spray Voltage: 2.5 kV. Capillary Temperature: 300°C.

  • CID Method (For Comparison): Isolation width 1.0 Da. Normalized Collision Energy (NCE): 25%. Activation Q: 0.25. Detection: Ion Trap.

  • HCD Method (Recommended): Isolation width 1.0 Da. Stepped NCE: 20, 35, 50% . Detection: Orbitrap at 30,000 FWHM resolution.

    • Causality: HCD applies a single energy across all ions. Utilizing a Stepped NCE creates a composite spectrum in a single scan, simultaneously capturing fragile primary bonds (ether cleavage at NCE 20) and robust secondary bonds (aromatic ring fragmentation at NCE 50).

Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) SamplePrep Sample Prep 1 µg/mL in ACN/H₂O LC UHPLC Separation 10 mM NH₄OAc / ACN SamplePrep->LC ESI ESI Source (Negative) Precursor: m/z 224.056 LC->ESI CID Ion Trap CID Resonance Excitation ESI->CID Split A HCD Orbitrap HCD Beam-Type Dissociation ESI->HCD Split B Data Structural Elucidation CID->Data HCD->Data

Figure 2: Comparative LC-MS/MS analytical workflow for CID and HCD platforms.

References

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via ResearchGate). URL: [Link]

  • Title: 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108. Source: PubChem (National Center for Biotechnology Information). URL: [Link]

  • Title: On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. Source: The Journal of Physical Chemistry A (ACS Publications). URL: [Link]

  • Title: Mass spectrometry in the biosynthetic and structural investigation of lignins: thermal scission of the a- and b-alkyl-aryl ether bonds. Source: Journal of Mass Spectrometry (via ResearchGate). URL: [Link]

Sources

Comparative

FTIR absorption bands for nitro and carboxylic acid groups

An In-Depth Technical Guide to Differentiating Nitro and Carboxylic Acid Groups Using FTIR Spectroscopy For researchers and professionals in drug development and chemical synthesis, the precise identification of function...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Differentiating Nitro and Carboxylic Acid Groups Using FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and highly informative technique for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of two crucial functional groups: the nitro (-NO₂) group and the carboxylic acid (-COOH) group. We will explore their characteristic absorption bands, the physical phenomena governing their spectral appearance, and a robust protocol for unambiguous identification.

The Foundational Principle: Molecular Vibrations

Infrared spectroscopy probes the vibrational energy levels of molecules.[1][2] When a molecule absorbs infrared radiation, its constituent bonds stretch and bend at specific frequencies. These frequencies are determined by the masses of the atoms and the strength of the bonds connecting them, analogous to a system of balls and springs.[3] The resulting spectrum, a plot of light transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," with specific absorption bands corresponding to the vibrations of different functional groups.[4][5]

The Carboxylic Acid (-COOH) Signature: A Tale of Two Bonds and Strong Interactions

The carboxylic acid functional group is defined by a carbonyl (C=O) and a hydroxyl (-OH) group attached to the same carbon atom. Its FTIR spectrum is one of the most distinctive in organic chemistry, primarily due to exceptionally strong intermolecular hydrogen bonding.[6][7] In the liquid or solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[6] This dimerization profoundly influences the spectral features.

Key Absorption Bands for Carboxylic Acids:
  • O-H Stretching: The most telling feature is an intensely broad and strong absorption band appearing in the wide range of 3300 cm⁻¹ to 2500 cm⁻¹ .[4][8] This significant broadening is a direct result of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and strengths within the sample, smearing the absorption into a wide "tongue-like" feature.[3][6] This band is often so broad that it overlaps with the C-H stretching vibrations.[1]

  • C=O Stretching: A sharp and very strong absorption band is observed between 1760 cm⁻¹ and 1700 cm⁻¹ .[8][9] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹ .[8] If the carboxylic acid is part of a conjugated system (e.g., an aromatic acid), the C=O stretching frequency is lowered by 20-30 cm⁻¹ due to resonance, which weakens the double bond.[8]

  • C-O Stretching and O-H Bending: The spectrum also contains bands corresponding to C-O stretching, typically found in the 1320 cm⁻¹ to 1210 cm⁻¹ region, which are coupled with in-plane O-H bending vibrations.[6] Additionally, a characteristic broad peak for the out-of-plane O-H bend (wag) of the dimer can be seen around 960 cm⁻¹ to 900 cm⁻¹ .[6]

Diagram 1: Carboxylic Acid Dimerization

G cluster_0 Molecule 1 cluster_1 Molecule 2 R1 R C1 C R1->C1 O1_1 O C1->O1_1  = O1_2 O C1->O1_2 H2 H O1_1->H2 H-Bond H1 H O1_2->H1 O2_1 O H1->O2_1 H-Bond R2 R C2 C R2->C2 C2->O2_1  = O2_2 O C2->O2_2 O2_2->H2

Caption: Intermolecular hydrogen bonding in carboxylic acid dimers.

The Nitro (-NO₂) Signature: A Symphony of Symmetric and Asymmetric Stretching

The nitro group is composed of a central nitrogen atom double-bonded to one oxygen and single-bonded to another, with the charge delocalized across both N-O bonds via resonance. This structure results in two equivalent N-O bonds of "bond-and-a-half" character. The high polarity of these bonds is the defining factor of the nitro group's IR spectrum, leading to very strong absorptions.[10]

Key Absorption Bands for Nitro Groups:
  • Asymmetric Stretching (ν_as): This is a very strong and relatively sharp absorption band typically found in the 1560 cm⁻¹ to 1530 cm⁻¹ range for aliphatic nitro compounds and 1550-1490 cm⁻¹ for aromatic nitro compounds.[11] This vibration involves the two N-O bonds stretching out of phase with each other.

  • Symmetric Stretching (ν_s): This second strong and sharp band appears at a lower frequency, generally in the 1390 cm⁻¹ to 1340 cm⁻¹ region for aliphatic compounds and 1360-1320 cm⁻¹ for aromatic ones.[11][12] This mode corresponds to the two N-O bonds stretching in phase.

  • C-N Stretching: The vibration of the bond connecting the carbon to the nitro group nitrogen results in a weaker absorption, typically around 920-830 cm⁻¹ .[10]

The electronic environment significantly influences the precise position of the N-O stretching bands. Electron-withdrawing groups attached to the same molecule will shift the bands to higher wavenumbers, while electron-donating groups will shift them to lower wavenumbers.[11]

Diagram 2: Vibrational Modes of the Nitro Group

G cluster_asymmetric Asymmetric Stretch (ν_as) cluster_symmetric Symmetric Stretch (ν_s) asym_node O N O asym_node:f0->asym_node:f1 asym_node:f2->asym_node:f1 asym_node:f1->asym_node:f0 stretch asym_node:f1->asym_node:f2 compress asym_c C asym_c->asym_node:f1 sym_node O N O sym_node:f0->sym_node:f1 sym_node:f2->sym_node:f1 sym_node:f1->sym_node:f0 stretch sym_node:f1->sym_node:f2 stretch sym_c C sym_c->sym_node:f1 A 1. Sample Grinding (1-2 mg sample + ~100 mg dry KBr) B 2. Mix & Homogenize (Grind mixture to fine powder) A->B C 3. Load Die (Transfer powder to pellet die) B->C D 4. Press Pellet (Apply 10,000-15,000 psi) C->D F 6. Acquire Sample Spectrum (Place pellet in holder) D->F E 5. Acquire Background (Empty spectrometer) E->F Reference G 7. Analyze Data (Identify characteristic bands) F->G

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Materials & Equipment:

    • Analyte (1-2 mg, finely ground and dry)

    • FTIR-grade Potassium Bromide (KBr) (~100 mg, oven-dried to remove moisture)

    • Agate mortar and pestle

    • Pellet die and hydraulic press

    • FTIR spectrometer

  • Preparation:

    • Causality: KBr is used because it is transparent to infrared radiation in the mid-IR range and has a plastic-like quality under pressure that forms a good pellet. [13]It is critical to use dry KBr, as water has a very strong, broad O-H absorption that can obscure the spectrum. [14] * Place ~100 mg of dry KBr and 1-2 mg of the solid sample into an agate mortar.

    • Gently grind the two components together with the pestle until the mixture is a fine, homogenous powder.

    • Causality: Thorough grinding to a particle size smaller than the IR wavelength is essential to minimize scattering of the IR beam, which can cause distorted band shapes and a sloping baseline. [14][15]

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of a clean pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure of 10,000-15,000 psi for several minutes.

    • Causality: The high pressure causes the KBr to flow and encapsulate the sample particles, forming a transparent or translucent disc.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet is thin and clear.

  • Spectral Acquisition:

    • Self-Validation: First, run a "background" spectrum with the sample chamber empty. [2]This records the spectral signature of the atmosphere inside the instrument (primarily CO₂ and water vapor) and the instrument's own optical components. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. [2]

  • Data Analysis:

    • Examine the resulting spectrum for the characteristic absorption bands outlined in the tables and descriptions above.

    • For a carboxylic acid, look for the unmistakable broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch near 1710 cm⁻¹.

    • For a nitro compound, identify the pair of strong, sharp peaks around 1550 cm⁻¹ and 1350 cm⁻¹.

Conclusion

FTIR spectroscopy provides a definitive and non-destructive method for distinguishing between carboxylic acid and nitro functional groups. The spectral evidence for each is unambiguous. The carboxylic acid is characterized by its profoundly broad O-H stretching band and a strong carbonyl absorption. In contrast, the nitro group is identified by a distinctive pair of intense, sharp absorptions arising from its symmetric and asymmetric N-O stretching vibrations. By understanding the physical origins of these spectral features and employing a validated experimental protocol, researchers can confidently characterize their molecules and advance their development programs.

References

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Interpreting Infrared Spectra. (n.d.). Specac Ltd.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Sample preparation and factors affect IR bands. (n.d.). SlideShare.
  • FT-IR sample preparation. (n.d.). Northern Illinois University.
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (2025, December). BenchChem.
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Values of the integrated area of characteristic nitro group absorption bands. (n.d.). ResearchGate.
  • Carboxylic Acid IR Spectrum. (n.d.). Wax Studios.
  • FTIR Spectroscopy Reference Guide. (n.d.). Agilent.
  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.

Sources

Validation

Reference standards for 2-Isopropoxy-5-nitrobenzoic acid analysis

Reference Standards for 2-Isopropoxy-5-nitrobenzoic Acid Analysis Executive Summary 2-Isopropoxy-5-nitrobenzoic acid (CAS 166263-28-1) is a critical synthetic intermediate, primarily utilized in the development of benzam...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-Isopropoxy-5-nitrobenzoic Acid Analysis

Executive Summary

2-Isopropoxy-5-nitrobenzoic acid (CAS 166263-28-1) is a critical synthetic intermediate, primarily utilized in the development of benzamide-based pharmaceutical agents and GPR119 agonists [1]. Its structural integrity—specifically the stability of the isopropoxy ether linkage and the nitro group—directly impacts the yield and purity of downstream active pharmaceutical ingredients (APIs).

Unlike established APIs, no pharmacopeial (USP/EP) primary standard exists for this specific intermediate. Consequently, researchers and QC scientists face a critical decision: rely on commercial "reagent-grade" materials or invest in the rigorous qualification of an in-house secondary standard. This guide objectively compares these approaches and provides a validated protocol for establishing a reference standard compliant with GMP/GLP requirements.

Comparative Analysis of Reference Standard Options

The following table contrasts the three available tiers of reference materials for 2-Isopropoxy-5-nitrobenzoic acid.

FeatureOption A: Commercial Reagent Option B: Custom Synthesis (CRO) Option C: In-House Qualified Standard
Source Catalog Vendors (e.g., BLD Pharm, Sigma)Specialized CROsSynthesized or Purified In-House
Purity Typically >95-98% (Area %)>99% (w/w)>99.5% (w/w)
Traceability Batch-specific CoA onlyFull Synthesis ReportFull Characterization (NMR, MS, TGA)
Cost Low ($)High (

$)
Medium (

)
Suitability Early Discovery / TLCGLP Tox StudiesGMP Release Testing / QC
Risk High: Unknown impurities (isomers)Low: But long lead timeManageable: Requires internal labor

Scientist’s Verdict: For routine QC and method validation, Option C (In-House Qualified Standard) is the most robust and cost-effective strategy. It bridges the gap between unreliable reagent-grade material and expensive custom synthesis.

Qualification Workflow: Reagent to Reference

To transform a commercial reagent (Option A) into a qualified Secondary Reference Standard (Option C), follow this self-validating workflow.

QualificationWorkflow Start Commercial Raw Material (CAS 166263-28-1) Identity Step 1: Structural ID (1H-NMR, MS, IR) Start->Identity Purity Step 2: Chromatographic Purity (HPLC-UV + GC-MS) Identity->Purity  Structure Confirmed   Reject Reject / Recrystallize Identity->Reject  Fail   Assay Step 3: Potency Assignment (Mass Balance or qNMR) Purity->Assay  Purity > 99.0%   Purity->Reject  Purity < 99.0%   Valid Qualified Secondary Standard (Valid for 12 Months) Assay->Valid  Assay Established  

Figure 1: Decision tree for qualifying a commercial reagent as a secondary reference standard.

Experimental Protocols

A. Chromatographic Purity (HPLC-UV)

This method separates the target analyte from potential impurities such as 2-hydroxy-5-nitrobenzoic acid (hydrolysis product) and 2-isopropoxy-benzoic acid (non-nitrated precursor).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro group absorbance) and 210 nm (General).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 2.0 between main peak and nearest impurity.

  • Tailing Factor: 0.8 – 1.2.

B. Potency Assignment (Mass Balance Approach)

Do not rely solely on "Area %" from HPLC. Calculate the absolute potency (


) using the Mass Balance equation [2]:


Where:

  • 
    : Total organic impurities by HPLC (Area %).
    
  • 
    : Residual solvents by GC-Headspace or TGA.
    
  • 
    : Residue on Ignition (ROI) / Sulfated Ash.
    
  • 
    : Water content by Karl Fischer titration.
    

Critical Stability & Handling Insights

  • Light Sensitivity: Nitro-aromatic compounds are susceptible to photo-degradation. Store standards in amber vials.

  • Hygroscopicity: The carboxylic acid moiety can adsorb moisture. Always equilibrate the standard to room temperature in a desiccator before weighing.

  • Solubility:

    • Soluble in: DMSO, Methanol, Acetonitrile.

    • Sparingly soluble in: Water (requires pH adjustment > 7).

References

  • Royal Society of Chemistry. (2014). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as novel GPR119 agonists. Med. Chem. Commun. Link

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.Link

  • BLD Pharm. (2024).[2] Product Monograph: 2-Isopropoxy-5-nitrobenzoic acid (CAS 166263-28-1).[2][3][4][5][6][7][8]Link[8]

Sources

Comparative

Validating Synthesis of 2-Isopropoxy-5-nitrobenzoic Acid: A Comparative Technical Guide

Topic: Validating synthesis of 2-Isopropoxy-5-nitrobenzoic acid via melting point Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthesis of 2-Isopropoxy-5-nitrobenzoic acid via melting point Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide.

Executive Summary & Strategic Context

In the landscape of pharmaceutical intermediate synthesis, 2-Isopropoxy-5-nitrobenzoic acid (CAS 166263-28-1) represents a critical building block, often utilized in the development of ion channel blockers and anti-inflammatory scaffolds. Its synthesis typically involves the O-alkylation of 2-hydroxy-5-nitrobenzoic acid , a reaction that—while chemically straightforward—is prone to incomplete conversion and ester by-product formation.

This guide addresses a common bottleneck in process chemistry: Rapid Validation. While NMR and HPLC are definitive, they are resource-intensive for routine "at-line" monitoring. Here, we validate the utility of Melting Point (MP) determination as a high-throughput "Go/No-Go" gatekeeper, comparing its efficacy against chromatographic and spectroscopic alternatives.

Synthesis Logic & Critical Quality Attributes (CQA)

To understand the validation metrics, we must first dissect the synthesis pathway. The transformation relies on disrupting the strong intermolecular hydrogen bonding of the phenolic starting material by introducing a bulky isopropyl group.

synthesis-workflow-diagram

SynthesisWorkflow Start Starting Material 2-Hydroxy-5-nitrobenzoic acid (MP: 228-231°C) Reagent Reagents 2-Iodopropane + K2CO3 (DMF, 60°C) Start->Reagent Alkylation Inter Intermediate Isopropyl Ester (Potential Side Product) Reagent->Inter O-Alkylation (Esterification) Product Target Product 2-Isopropoxy-5-nitrobenzoic acid (Distinct Lower MP) Reagent->Product O-Alkylation (Etherification) Inter->Product Hydrolysis (LiOH/NaOH) Validation Validation Gate Melting Point Check Product->Validation

Figure 1: Synthesis workflow illustrating the conversion from the high-melting phenolic precursor to the target ether. The disruption of the phenolic -OH group is the primary driver for the melting point shift.

Comparative Analysis: Melting Point vs. Alternatives

While Melting Point is often dismissed as "archaic," in this specific synthesis, it offers a superior speed-to-insight ratio compared to HPLC or NMR, provided the logic is sound.

Table 1: Performance Comparison of Validation Methods
FeatureMelting Point (MP) HPLC (UV/Vis) 1H-NMR
Primary Role Go/No-Go Decision Quantitative PurityStructural Confirmation
Time to Result < 10 Minutes30–60 Minutes1–24 Hours (queue dependent)
Cost Per Run NegligibleHigh (Solvents, Column)High (Deuterated Solvents, Cryogens)
Specificity Moderate: Detects bulk lattice disruption.High: Separates all UV-active impurities.Absolute: Identifies specific protons.
Blind Spot Cannot quantify <1% impurity if eutectic is subtle.Inorganic salts (invisible in UV).Trace inorganic salts.
Key Insight Differentiation: The starting material melts at ~230°C. Any significant drop (<200°C) confirms reaction progress.Quantifies the ratio of mono-alkylated vs. di-alkylated by-products.Confirms the isopropyl doublet (d, ~1.3 ppm) and septet.
Expert Insight: The "MP Shift" Strategy

The starting material, 2-hydroxy-5-nitrobenzoic acid , has a high melting point (228–231°C ) due to strong intermolecular hydrogen bonding and π-stacking. The introduction of the isopropyl group disrupts this packing.

  • Success Indicator: A sharp melting point significantly lower than 228°C (typically in the 140–160°C range for similar ethers, though specific batch values must be established).

  • Failure Indicator: A melting point remaining >200°C indicates unreacted starting material.

  • Impurity Indicator: A broad melting range (>2°C) signals a mixture of product and starting material (eutectic depression).

Experimental Protocols

A. Synthesis (Reference Protocol)

Adapted from standard alkylation procedures for hydroxy-nitrobenzoic acids [1, 2].

  • Dissolution: Dissolve 10.0 g (54.6 mmol) of 2-hydroxy-5-nitrobenzoic acid in 50 mL of anhydrous DMF.

  • Base Addition: Add 18.9 g (136 mmol) of Potassium Carbonate (

    
    ). Stir for 15 min.
    
  • Alkylation: Dropwise add 11.0 mL (110 mmol) of 2-iodopropane . Heat to 60°C for 12 hours.

    • Note: This likely forms the isopropyl ester intermediate.

  • Hydrolysis: Dilute with water, extract with EtOAc. Evaporate solvent.[1][2][3] Re-dissolve residue in THF/Water (1:1) and treat with LiOH (3 eq) at 50°C to hydrolyze the ester back to the acid.

  • Isolation: Acidify to pH 2 with 1M HCl. Filter the precipitate.[4]

B. Validation via Melting Point (The Protocol)

Objective: Confirm removal of starting material and establish batch consistency.

  • Sample Prep: Dry the isolated solid in a vacuum oven at 45°C for 4 hours. Solvent inclusion will artificially depress MP.

  • Loading: Grind 5 mg of sample into a fine powder. Load into a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramping:

    • Fast Ramp: 10°C/min up to 120°C.

    • Slow Ramp: 1°C/min from 120°C until melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).

Acceptance Criteria:

  • Range:

    
    .
    
  • Shift:

    
     must be distinct from the starting material (
    
    
    
    ). If
    
    
    , reject batch (re-process).

Troubleshooting & Decision Logic

Use this logic flow to interpret your Melting Point data.

decision-logic-diagram

DecisionLogic Data MP Data Obtained HighMP MP > 200°C (Near 228°C) Data->HighMP BroadMP Broad Range (> 3°C width) Data->BroadMP SharpLow Sharp MP < 200°C (Distinct Peak) Data->SharpLow Action1 Reaction Failed Unreacted Phenol Present HighMP->Action1 Diagnosis Action2 Impure Mixture Recrystallize (EtOH/Water) BroadMP->Action2 Diagnosis Action3 Pass: Proceed to NMR for Final ID SharpLow->Action3 Diagnosis

Figure 2: Decision matrix for interpreting melting point data in the context of synthesis validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. (Used for structural analog comparison and property extrapolation). Retrieved from [Link]

  • Nué-Martínez, J. J., et al. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. Arkivoc, 2021(viii), 0-0. (Authoritative source for the alkylation/hydrolysis protocol of isopropoxy-nitrobenzoic acids). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropoxy-5-nitrobenzoic acid

Executive Summary & Core Principles This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Isopropoxy-5-nitrobenzoic acid. As a nitroaromatic carboxylic acid, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Principles

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Isopropoxy-5-nitrobenzoic acid. As a nitroaromatic carboxylic acid, this compound presents multiple hazards that necessitate a rigorous and informed approach to waste management. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] The foundational principle of this guide is "cradle-to-grave" responsibility, ensuring that the chemical is managed safely from the moment it is declared waste until its final disposition.[2] This protocol is designed for chemistry professionals; deviation is not permitted without a thorough hazard analysis and consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Characterization and Risk Assessment

  • Health Hazards: Similar nitrobenzoic acids are classified as causing serious eye irritation, skin irritation, and potential respiratory irritation.[3][4][5] Prolonged or repeated exposure should be avoided. Due to the presence of the nitroaromatic group, it is prudent to handle this compound as potentially toxic.

  • Reactivity Hazards: Aromatic nitro compounds can be reactive and may pose an explosion risk under specific conditions, particularly in the presence of strong bases (like potassium hydroxide), reducing agents, or when subjected to heat and friction.[6] While the carboxylic acid functional group can be neutralized, the presence of the nitro group complicates this process and makes on-site chemical deactivation of the primary hazard ill-advised.

  • Environmental Hazards: The release of nitroaromatic compounds into the environment should be prevented. They can be harmful to aquatic life and may not be readily biodegradable.

Table 1: Hazard Profile and Safety Summary
ParameterSpecificationRationale & Source
Primary Hazards Eye Irritant, Skin Irritant, Potential ToxinBased on SDS for analogous compounds like 2-chloro-5-nitrobenzoic acid and 4-nitrobenzoic acid.[3][5]
Reactivity Concerns Violent reactions with reducing agents; potential explosion risk with strong bases.Aromatic nitro compounds are known for their reactivity.[6]
Regulatory Status Hazardous Waste under EPA RCRAPossesses characteristics of toxicity and potentially reactivity.[2]
Required PPE Chemical safety goggles, face shield, nitrile gloves, lab coat.Standard practice for handling irritants and potentially toxic chemicals.[7][8]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids, reducing agents.To prevent uncontrolled exothermic or explosive reactions.[7]
Primary Disposal Method High-temperature incineration via a licensed hazardous waste facility.The recommended method for organic compounds with multiple hazards.[7][8]

Step-by-Step Disposal Protocol

The following workflow is mandatory for all personnel generating waste containing 2-Isopropoxy-5-nitrobenzoic acid. The causality behind each step is explained to ensure both compliance and a deep understanding of the safety imperatives.

Step 1: Immediate Segregation at the Point of Generation

Causality: The most critical step in preventing dangerous reactions is to never mix incompatible waste streams. Aromatic nitro compounds are incompatible with a range of chemicals, and inadvertent mixing can lead to fire, explosion, or the release of toxic gases.

Procedure:

  • Designate a specific waste container solely for 2-Isopropoxy-5-nitrobenzoic acid and materials contaminated with it (e.g., weighing paper, contaminated gloves).

  • DO NOT mix this waste with:

    • Strong bases (e.g., sodium hydroxide, potassium hydroxide).

    • Strong oxidizing or reducing agents.[6]

    • Other organic solvent waste streams, unless explicitly approved by your EHS department.[7]

  • Solid waste (e.g., powder) and liquid waste (e.g., solutions) should be collected in separate, appropriately designated containers.

Step 2: Proper Containerization and Labeling

Causality: Proper containment and clear communication of hazards are mandated by law and are essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians.

Procedure:

  • Select a container made of compatible material. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[6][7]

  • Ensure the container is clean and dry before adding waste.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "Waste 2-Isopropoxy-5-nitrobenzoic acid." Do not use abbreviations.[9]

  • List all constituents and their approximate percentages.

  • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[7]

Step 3: Safe Storage Pending Disposal

Causality: Improper storage of hazardous waste can lead to container degradation, accidental spills, and exposure to personnel. Storage conditions must mitigate these risks.

Procedure:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area must be cool, dry, and well-ventilated.[7]

  • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store away from heat sources, open flames, and incompatible materials.[7]

Step 4: Arranging Final Disposal

Causality: The ultimate disposal of hazardous waste is a highly regulated process that must be performed by certified professionals to ensure human and environmental safety. On-site treatment without a permit is generally illegal and unsafe.

Procedure:

  • Never dispose of this chemical down the drain or in the regular trash.[10]

  • Contact your institution's EHS department to schedule a pickup.[7]

  • Provide the EHS office with all necessary information regarding the waste composition.

  • The waste will be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The standard and most effective method for this type of compound is high-temperature incineration.[7]

Emergency & Spill Response

Causality: A prepared response is critical to mitigating the harm from an accidental release.

Procedure:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Work within a chemical fume hood if possible.

  • PPE: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.[7]

  • Containment: For small spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[7] Do not use paper towels or other combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the mandatory "cradle-to-grave" path for the disposal of 2-Isopropoxy-5-nitrobenzoic acid.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Contractor Responsibility A 1. Generation of Waste (2-Isopropoxy-5-nitrobenzoic acid) B 2. Segregate from Incompatible Waste Streams A->B C 3. Containerize in Approved, Labeled Receptacle B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Request Pickup from Institutional EHS D->E F 6. Transport by Licensed Hazardous Waste Carrier E->F G 7. Final Disposal at Permitted Facility (High-Temperature Incineration) F->G caption Figure 1. Disposal Workflow for 2-Isopropoxy-5-nitrobenzoic acid.

Caption: Figure 1. Disposal Workflow for 2-Isopropoxy-5-nitrobenzoic acid.

References

  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Hazardous waste in the United St
  • SAFETY DATA SHEET - 4-nitrobenzoic acid. MilliporeSigma.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • MATERIAL SAFETY DATA SHEET - 4-Nitrobenzoic acid. Central Drug House (P) Ltd.
  • Chapter 7 - Management Procedures For Specific Waste Types. University of North Texas.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • SAFETY DATA SHEET - 2-Fluoro-5-nitrobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Nitrobenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Thermo Fisher Scientific.

Sources

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